Product packaging for 2-(5-Bromopyridin-2-yl)propan-2-ol(Cat. No.:CAS No. 290307-40-3)

2-(5-Bromopyridin-2-yl)propan-2-ol

Cat. No.: B1339358
CAS No.: 290307-40-3
M. Wt: 216.07 g/mol
InChI Key: RDQCATQYMZDJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(5-Bromopyridin-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B1339358 2-(5-Bromopyridin-2-yl)propan-2-ol CAS No. 290307-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyridin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQCATQYMZDJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573227
Record name 2-(5-Bromopyridin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290307-40-3
Record name 5-Bromo-α,α-dimethyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290307-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromopyridin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The primary synthetic route detailed is the Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.

Synthesis Overview

The synthesis of this compound is most effectively achieved through a Grignard reaction. The process commences with the preparation of the requisite starting material, 2,5-dibromopyridine. Subsequently, a regioselective bromine-magnesium exchange is performed at the 2-position of the pyridine ring to form the Grignard reagent. This intermediate is then reacted with acetone, followed by an aqueous workup, to yield the target tertiary alcohol.

Reaction Scheme:

Physicochemical & Quantitative Data

The following tables summarize the key properties of the final product and the reagents involved in its synthesis.

Table 1: Properties of this compound

PropertyValue
CAS Number290307-40-3
Molecular FormulaC₈H₁₀BrNO
Molecular Weight216.08 g/mol
PurityTypically ≥97%

Table 2: Reagents for Synthesis

ReagentMolecular FormulaMolecular Weight ( g/mol )Role
2,5-DibromopyridineC₅H₃Br₂N236.89Starting Material
Isopropylmagnesium ChlorideC₃H₇ClMg102.85Grignard Reagent Precursor
AcetoneC₃H₆O58.08Electrophile
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
Saturated NH₄Cl solutionNH₄Cl53.49Quenching Agent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Anhydrous Na₂SO₄Na₂SO₄142.04Drying Agent

Detailed Experimental Protocol

This protocol is based on established procedures for Grignard reactions with substituted pyridines, particularly adapting methodologies from related syntheses.[1]

Materials:

  • 2,5-Dibromopyridine

  • Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)

  • Anhydrous Acetone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Initial Charge: The flask is charged with 2,5-dibromopyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material completely.

  • Grignard Formation: The solution is cooled to a temperature between 0°C and -10°C using an ice-salt or dry ice/acetone bath. Isopropylmagnesium chloride solution (1.0-1.2 eq) is added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -5°C. The reaction mixture is then stirred at this temperature for 1-2 hours to ensure the complete formation of the Grignard reagent, (5-bromopyridin-2-yl)magnesium chloride.[1]

  • Reaction with Acetone: Anhydrous acetone (1.2-1.5 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the reaction mixture at -10°C to 0°C. A slight exotherm may be observed.

  • Warming and Stirring: After the addition of acetone is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the Grignard intermediate.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C to decompose any unreacted Grignard reagent and the magnesium alkoxide product.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as the final product.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_grignard Grignard Formation cluster_reaction C-C Bond Formation cluster_workup Workup & Purification start_mat 2,5-Dibromopyridine in Anhydrous THF grignard_reagent Add Isopropylmagnesium Chloride (i-PrMgCl) start_mat->grignard_reagent stir_grignard Stir at 0 to -10°C (1-2 hours) grignard_reagent->stir_grignard intermediate Formation of (5-bromopyridin-2-yl)magnesium chloride intermediate stir_grignard->intermediate add_acetone Add Anhydrous Acetone in THF intermediate->add_acetone stir_rt Warm to Room Temp. Stir (2-4 hours) add_acetone->stir_rt quench Quench with sat. aq. NH4Cl stir_rt->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end_product Final Product: This compound purify->end_product

References

2-(5-Bromopyridin-2-yl)propan-2-ol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 290307-40-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(5-Bromopyridin-2-yl)propan-2-ol, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative with a tertiary alcohol functional group. These features make it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its key properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 290307-40-3[1][2]
Molecular Formula C₈H₁₀BrNO[1][2]
Molecular Weight 216.08 g/mol [1][2]
Appearance Liquid[1]
Boiling Point 281.5 °C at 760 mmHg[1]
Flash Point 124 °C[1]
Purity Typically ≥96%[1]
Storage Temperature Room temperature[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is classified as harmful and an irritant.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocol: Synthesis via Grignard Reaction

Reaction Scheme:

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ketone A 2,5-Dibromopyridine C A->C 1. Anhydrous THF, -78 °C B n-BuLi or i-PrMgCl B->C D 2-(5-Bromopyridin-2-yl)magnesium halide C->D F D->F 2. Anhydrous THF E Acetone E->F G This compound F->G 3. Aqueous Workup (e.g., NH4Cl)

Figure 1. General workflow for the synthesis of this compound.

Materials:

  • 2,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium or isopropylmagnesium chloride (1.0 eq) in an appropriate solvent dropwise via the dropping funnel, maintaining the temperature below -70 °C. The selective formation of the Grignard reagent at the 2-position is expected due to the electronic properties of the pyridine ring.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Reaction with Acetone:

    • To the freshly prepared Grignard reagent, add anhydrous acetone (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The bromopyridine moiety is a common scaffold in medicinal chemistry, and the tertiary alcohol provides a handle for further chemical modifications.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of significant interest in the development of therapeutic agents. The pyridine ring can act as a bioisostere for other aromatic systems and can participate in hydrogen bonding and other interactions with biological targets. The bromo-substituent offers a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity and build more complex molecular architectures.

Logical Relationship in Drug Discovery:

G A This compound (Starting Material) B Chemical Modification (e.g., Cross-coupling, Etherification) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Figure 2. Role of this compound in a typical drug discovery workflow.

This compound and its derivatives have been utilized in the synthesis of molecules targeting a range of biological pathways, although specific examples directly citing this compound are often found within patent literature for proprietary drug development programs. Its structural motifs are present in inhibitors of various enzymes and receptors. For instance, pyridine-containing compounds are known to be involved in the development of kinase inhibitors, GPCR modulators, and other therapeutic classes. The versatility of this building block makes it a valuable tool for medicinal chemists aiming to explore novel chemical space in the quest for new drugs.

References

physical and chemical properties of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(5-Bromopyridin-2-yl)propan-2-ol, a key building block in medicinal chemistry and drug development. This document includes tabulated physical and chemical data, a detailed experimental protocol for its synthesis, and an analysis of its expected spectral characteristics.

Core Physical and Chemical Properties

This compound is a halogenated pyridine derivative with a tertiary alcohol functional group. These features make it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activity.

PropertyValueReference
Molecular Formula C₈H₁₀BrNO[1][2][3]
Molecular Weight 216.08 g/mol [1][2][3]
CAS Number 290307-40-3[1][2][3]
Appearance Liquid[4]
Boiling Point 281.5 ± 25.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Flash Point 124.0 ± 23.2 °C
Purity Typically ≥97%[1][4]
Solubility Soluble in most organic solvents.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][6]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Grignard reaction. This involves the formation of a pyridyl Grignard reagent from 2,5-dibromopyridine, followed by its reaction with acetone. The following protocol is adapted from established methods for similar pyridine derivatives.[7][8][9][10]

Experimental Protocol: Synthesis via Grignard Reaction

Materials and Reagents:

  • 2,5-Dibromopyridine

  • Magnesium turnings

  • Isopropylmagnesium chloride (as an alternative for Grignard exchange)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine (for initiation)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried to exclude moisture. The reaction should be carried out under an inert atmosphere (Argon or Nitrogen).

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • A solution of 2,5-dibromopyridine (1 equivalent) in anhydrous THF is added dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction.

    • Alternatively, an exchange reaction can be performed by cooling a solution of 2,5-dibromopyridine in anhydrous THF to 0-15°C and slowly adding isopropylmagnesium chloride (1.1 equivalents).[9]

    • The reaction mixture is stirred until the magnesium is consumed or the exchange is complete, resulting in the formation of the Grignard reagent, (5-bromopyridin-2-yl)magnesium bromide.

  • Reaction with Acetone:

    • The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.

    • A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

    • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel.

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 2,5-Dibromopyridine 2,5-Dibromopyridine Grignard_Formation Grignard Reagent Formation 2,5-Dibromopyridine->Grignard_Formation Mg or i-PrMgCl Mg or i-PrMgCl Mg or i-PrMgCl->Grignard_Formation Acetone Acetone Reaction_Acetone Reaction with Acetone Acetone->Reaction_Acetone Grignard_Formation->Reaction_Acetone Quenching Quenching (NH4Cl) Reaction_Acetone->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectral Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propan-2-ol group.

  • Pyridine Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the bromine atom at the 5-position and the propan-2-ol group at the 2-position, these protons will be in different chemical environments and will exhibit spin-spin coupling.

  • Methyl Protons (6H): A singlet in the aliphatic region (typically δ 1.2-1.6 ppm) corresponding to the two equivalent methyl groups of the propan-2-ol moiety.

  • Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 2.0-5.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Pyridine Carbons (5C): Five distinct signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine atom will be significantly influenced.

  • Quaternary Carbon (1C): A signal corresponding to the carbon atom of the propan-2-ol group attached to the pyridine ring and the hydroxyl group (typically δ 65-75 ppm).

  • Methyl Carbons (2C): A single signal for the two equivalent methyl carbons (typically δ 25-35 ppm).

NMR_Prediction cluster_structure Molecular Structure cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals Structure This compound H_Aromatic Pyridine Protons (δ 7.0-8.5 ppm, 3H) Structure->H_Aromatic H_Methyl Methyl Protons (δ 1.2-1.6 ppm, 6H, singlet) Structure->H_Methyl H_Hydroxyl Hydroxyl Proton (δ 2.0-5.0 ppm, 1H, broad singlet) Structure->H_Hydroxyl C_Aromatic Pyridine Carbons (δ 120-160 ppm, 5C) Structure->C_Aromatic C_Quaternary Quaternary Carbon (δ 65-75 ppm, 1C) Structure->C_Quaternary C_Methyl Methyl Carbons (δ 25-35 ppm, 2C) Structure->C_Methyl

Caption: Predicted NMR spectral features.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ due to the methyl groups.

  • C-H Stretch (sp²): Absorption bands just above 3000 cm⁻¹ corresponding to the pyridine ring C-H bonds.

  • C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1100-1200 cm⁻¹ range due to the tertiary alcohol.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): The molecular ion peak is expected at m/z 216 and 218 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Major Fragmentation Pathways:

    • Loss of a methyl group (•CH₃) to give a fragment at m/z 201/203.

    • Loss of a water molecule (H₂O) from the molecular ion to give a fragment at m/z 198/200.

    • Cleavage of the C-C bond between the pyridine ring and the propan-2-ol group.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[5] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[5][11] Avoid inhalation of vapors and contact with skin and eyes.[5][11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][12][13]

Applications in Research and Drug Development

Pyridine and its derivatives are common scaffolds in many biologically active compounds and approved drugs. The presence of a bromine atom in this compound provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The tertiary alcohol can also be modified or used to introduce specific steric and electronic properties. These characteristics make this compound a valuable starting material for the synthesis of novel small molecules for screening in drug discovery programs.

Applications cluster_functionalization Chemical Modifications cluster_applications Potential Applications Molecule This compound Cross_Coupling Cross-Coupling Reactions (at Bromine) Molecule->Cross_Coupling Alcohol_Modification Tertiary Alcohol Modification Molecule->Alcohol_Modification Medicinal_Chemistry Medicinal Chemistry Cross_Coupling->Medicinal_Chemistry Alcohol_Modification->Medicinal_Chemistry Drug_Discovery Drug Discovery Screening Medicinal_Chemistry->Drug_Discovery Agrochemical_Research Agrochemical Research Medicinal_Chemistry->Agrochemical_Research

Caption: Potential applications and derivatization pathways.

References

Structure Elucidation of 2-(5-Bromopyridin-2-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(5-Bromopyridin-2-yl)propan-2-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a bromine atom and a tertiary alcohol functional group on the pyridine ring makes it an attractive scaffold for further chemical modifications and a candidate for biological screening. Accurate structural elucidation is paramount for understanding its chemical reactivity, predicting its biological activity, and ensuring the reproducibility of scientific studies. This guide will detail the logical workflow for its synthesis and the analytical methods required for its complete structural confirmation.

Proposed Synthesis Pathway

A logical and widely employed method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This approach involves the reaction of a Grignard reagent, formed from an organohalide and magnesium, with a suitable ketone or ester.

A plausible synthetic route would involve the following steps:

  • Formation of the Grignard Reagent: 2,5-Dibromopyridine would be reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the Grignard reagent, (5-bromopyridin-2-yl)magnesium bromide. The selective reaction at the 2-position is anticipated due to the higher reactivity of the bromine atom at this position in pyridine rings.

  • Reaction with Acetone: The freshly prepared Grignard reagent would then be reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.

  • Acidic Work-up: The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic work-up (e.g., with aqueous ammonium chloride or dilute hydrochloric acid) to yield the final product, this compound.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow Reactant1 2,5-Dibromopyridine Intermediate Grignard Reagent ((5-bromopyridin-2-yl)magnesium bromide) Reactant1->Intermediate Anhydrous Ether Reactant2 Mg Reactant2->Intermediate Reactant3 Acetone Product This compound Reactant3->Product Intermediate->Product 1. Reaction 2. Acidic Work-up

Caption: Proposed synthesis workflow for this compound via a Grignard reaction.

Structure Elucidation Methodology

The unambiguous identification of the synthesized compound would rely on a combination of spectroscopic techniques. The logical process for structure elucidation is depicted in the following diagram:

Elucidation_Logic cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Starting Materials: 2,5-Dibromopyridine, Mg, Acetone Reaction Grignard Reaction Start->Reaction Product Crude Product Reaction->Product Purification Column Chromatography Product->Purification PureProduct Pure Compound Purification->PureProduct MS Mass Spectrometry (MS) PureProduct->MS IR Infrared (IR) Spectroscopy PureProduct->IR NMR1H ¹H NMR Spectroscopy PureProduct->NMR1H NMR13C ¹³C NMR Spectroscopy PureProduct->NMR13C Structure This compound MS->Structure Molecular Weight IR->Structure Functional Groups NMR1H->Structure Proton Environment NMR13C->Structure Carbon Skeleton

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.

Spectroscopic Data (Hypothetical)

While verified experimental data is not available, the expected spectroscopic characteristics can be predicted based on the structure.

Mass Spectrometry (MS)
  • Expected Molecular Ion (M+) Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C8H10BrNO), which is approximately 216.08 g/mol .

  • Isotopic Pattern: Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M+ peak is expected, arising from the natural abundance of the 79Br and 81Br isotopes.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (alcohol, stretching)3200-3600 (broad)
C-H (sp³, stretching)2850-3000
C=N, C=C (pyridine ring, stretching)1400-1600
C-O (alcohol, stretching)1000-1200
C-Br (stretching)500-600
¹H NMR Spectroscopy

The ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring environments.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H7.5 - 8.5Multiplets3H
-OHVariable (broad singlet)s (broad)1H
-CH₃~1.5s6H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Pyridine C120 - 160
C-Br (Pyridine)~115
C-O (quaternary)70 - 80
-CH₃25 - 35

Experimental Protocols (Generalized)

The following are generalized experimental protocols based on standard laboratory practices for Grignard reactions.

Synthesis of this compound

Materials:

  • 2,5-Dibromopyridine

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A solution of 2,5-dibromopyridine in anhydrous ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Once the Grignard reagent has formed (indicated by the consumption of magnesium and a change in the appearance of the solution), the mixture is cooled in an ice bath.

  • A solution of anhydrous acetone in anhydrous ether is added dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the protons and carbons in 2-(5-Bromopyridin-2-yl)propan-2-ol. These predictions are based on the known spectral data of substituted pyridines and tertiary alcohols.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons of the pyridine ring, the hydroxyl proton, and the methyl protons of the propan-2-ol group.

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-6~8.6Doublet (d)1HPyridine Ring
H-4~7.8Doublet of Doublets (dd)1HPyridine Ring
H-3~7.4Doublet (d)1HPyridine Ring
-OH~4.5-5.5Singlet (s, broad)1HHydroxyl
-CH₃~1.6Singlet (s)6HMethyl
Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show distinct signals for each of the carbon atoms in the molecule, including those in the pyridine ring and the propan-2-ol substituent.

Signal Predicted Chemical Shift (δ, ppm) Assignment
C-2~165Pyridine Ring (ipso- to propan-2-ol)
C-6~150Pyridine Ring
C-4~140Pyridine Ring
C-5~120Pyridine Ring (ipso- to Br)
C-3~120Pyridine Ring
C(OH)~72Propan-2-ol (quaternary)
-CH₃~30Methyl

Experimental Protocols

A detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the compound is fully soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Temperature: 298 K (25 °C).

Workflow for NMR Analysis

The logical flow from sample preparation to final spectral analysis is a critical process for obtaining reliable and interpretable NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Peak Picking and Integration (1H) H->I J Chemical Shift Assignment I->J K Structural Elucidation J->K

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 2-(5-Bromopyridin-2-yl)propan-2-ol. Due to the absence of direct experimental data for this specific compound in the searched literature, this guide leverages fragmentation patterns from structurally similar molecules and established principles of mass spectrometry to propose a likely fragmentation pathway. This information is critical for researchers in analytical chemistry, drug metabolism, and synthetic chemistry for structural elucidation and impurity profiling.

Predicted Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be governed by the key structural features of the molecule: the brominated pyridine ring, the tertiary alcohol, and the bond connecting these two moieties.

The initial ionization event will create a molecular ion radical (M•+). A key characteristic of bromine-containing compounds is the presence of two major isotopes, 79Br and 81Br, in nearly equal abundance.[1] This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of similar intensity separated by two mass units (M•+ and [M+2]•+).

The primary fragmentation routes are predicted to be:

  • Alpha-Cleavage: The bond between the tertiary carbon and the pyridine ring can undergo homolytic or heterolytic cleavage. Additionally, the C-C bonds of the propan-2-ol group are susceptible to cleavage. The most favored alpha-cleavage is the loss of a methyl radical (•CH3) to form a stable oxonium ion or a resonance-stabilized pyridinium cation. This is a very common pathway for tertiary alcohols.[2]

  • Dehydration: Tertiary alcohols can readily lose a molecule of water (H2O) upon ionization, leading to the formation of an alkene-like radical cation.[2]

  • Pyridine Ring Fragmentation: The brominated pyridine ring itself can undergo cleavage, although the aromatic nature of the ring provides significant stability.[3] Common fragmentation of pyridine includes the loss of HCN or cleavage of the ring structure.

  • Loss of Bromine: Cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical (•Br).

Logical Fragmentation Workflow

The anticipated fragmentation cascade for this compound is visualized in the following workflow diagram.

Fragmentation_Pathway M [M]•+ m/z 215/217 F1 [M-CH3]+ m/z 200/202 M->F1 - •CH3 F2 [M-H2O]•+ m/z 197/199 M->F2 - H2O F3 [C6H5BrN]•+ m/z 170/172 M->F3 - C3H6O F4 [C8H10NO]+ m/z 136 M->F4 - •Br F5 [C5H4N]+ m/z 78 F3->F5 - Br, - HCN

Caption: Predicted EI-MS fragmentation pathway of this compound.

Quantitative Fragmentation Data (Analogous Compound)

Direct quantitative mass spectrometry data for this compound is not available. However, the mass spectrum of the structurally related compound, 2-tert-Butylpyridine, provides insight into the fragmentation of a pyridine ring with a tertiary alkyl substituent. The key fragmentation is the loss of a methyl group, which is analogous to the expected primary fragmentation of the target molecule.

Table 1: EI-MS Fragmentation Data for 2-tert-Butylpyridine

m/zRelative Intensity (%)Proposed Fragment
13526.10[M]•+
12099.99[M-CH3]+
10679.90[M-C2H5]+
9229.90[C6H6N]+
7927.50[C5H5N]+•

Data sourced from PubChem CID 138630.[3]

Experimental Protocols

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is based on standard methods for the analysis of pyridine derivatives.[4]

1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard. Dissolve it in a 10 mL volumetric flask with a suitable volatile organic solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Dissolve the sample matrix containing the analyte in the chosen solvent to a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary. Filter the final solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Ionization Energy: 70 eV.[6]

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full Scan for identification.

3. Data Analysis

The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample with that of a reference standard. The fragmentation pattern, including the characteristic bromine isotope peaks, should be used for confirmation. For quantitative analysis, a calibration curve is generated by plotting the peak area of a characteristic ion against the concentration of the calibration standards.

References

An In-depth Technical Guide on the Solubility of 2-(5-Bromopyridin-2-yl)propan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(5-Bromopyridin-2-yl)propan-2-ol. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting solubility based on the compound's molecular structure and provides detailed, established experimental protocols for its determination. Furthermore, a logical workflow for its synthesis is presented, offering a practical framework for researchers.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and a tertiary alcohol group. Its structural characteristics, particularly the presence of a polar pyridine ring and a hydroxyl group capable of hydrogen bonding, alongside a more nonpolar propanol backbone, suggest a varied solubility profile in different organic solvents. Understanding this solubility is critical for its application in medicinal chemistry, materials science, and synthetic organic chemistry, as it influences reaction conditions, purification methods, and formulation development.

Predicted Solubility Profile

The molecule possesses both polar and non-polar features:

  • Polar characteristics: The nitrogen atom in the pyridine ring and the hydroxyl group (-OH) can participate in hydrogen bonding and dipole-dipole interactions.

  • Non-polar characteristics: The propan-2-ol backbone and the bromine atom contribute to the non-polar character of the molecule.

This duality suggests that the compound will exhibit a range of solubilities across different solvent classes.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent. The polar pyridine ring also interacts favorably.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to HighThe dipole-dipole interactions between the polar functionalities of the solute and the solvent will promote dissolution. The absence of hydrogen bond donation from the solvent might slightly limit solubility compared to protic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than alcohols and ketones but can act as hydrogen bond acceptors. Solubility is expected to be moderate, with THF likely being a better solvent due to its higher polarity.
Halogenated Solvents Dichloromethane, ChloroformModerateThe polarity of these solvents should allow for favorable dipole-dipole interactions with the polar regions of the solute.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe non-polar aromatic ring of the solvent can interact with the pyridine ring of the solute via π-stacking, but overall polarity mismatch will likely limit high solubility.
Non-polar Aliphatic Hydrocarbons Hexane, HeptaneLow to InsolubleThe significant difference in polarity between the solute and these non-polar solvents will likely result in poor solvation and thus, low solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The thermodynamic (or equilibrium) solubility, which represents the true solubility of a compound at equilibrium, is most accurately determined using the shake-flask method.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[1][2]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, centrifuge the vial at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, which is a common precursor for further chemical modifications. The synthesis can be achieved via a Grignard reaction, a powerful method for C-C bond formation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start1 2,5-Dibromopyridine step1 1. Grignard Reagent Formation - React 2,5-dibromopyridine with Mg in THF - Selective reaction at the 2-position start1->step1 start2 Magnesium Turnings start2->step1 start3 Anhydrous THF start3->step1 start4 Anhydrous Acetone step2 2. Reaction with Acetone - Add acetone dropwise at 0°C - Forms a tertiary alkoxide intermediate start4->step2 step1->step2 Grignard Reagent step3 3. Quenching - Add saturated aqueous NH4Cl solution - Protonates the alkoxide step2->step3 Alkoxide Intermediate step4 4. Extraction - Extract with ethyl acetate step3->step4 step5 5. Washing & Drying - Wash with brine - Dry over anhydrous Na2SO4 step4->step5 step6 6. Purification - Column chromatography on silica gel step5->step6 product This compound step6->product Purified Product

References

starting materials for 2-(5-Bromopyridin-2-yl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2-(5-bromopyridin-2-yl)propan-2-ol, a key building block in pharmaceutical and agrochemical research. The document details the necessary starting materials, experimental protocols, and quantitative data associated with the most viable synthetic pathways.

Introduction

This compound is a tertiary alcohol derivative of pyridine. Its structure, featuring a bromo-substituted pyridine ring and a dimethylcarbinol group, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the tertiary alcohol moiety can be a key pharmacophoric element or a site for further chemical modification. This guide outlines two principal and efficient methods for its laboratory-scale synthesis.

Synthetic Pathways

Two primary synthetic routes have been identified as the most effective for the preparation of this compound.

  • Route 1: A one-pot synthesis commencing with 2,5-dibromopyridine. This pathway involves a selective lithium-halogen exchange at the more reactive 2-position, followed by the addition of acetone as an electrophile.

  • Route 2: A two-step process beginning with the synthesis of the key intermediate, 5-bromo-2-acetylpyridine, followed by a Grignard reaction with methylmagnesium bromide.

The selection of a particular route may depend on the availability of starting materials, desired scale, and the specific equipment and safety protocols in place.

Starting Materials and Reagents

The successful synthesis of the target compound relies on the quality and purity of the starting materials and reagents. The following tables summarize the key chemicals required for both synthetic routes.

Table 1: Starting Materials for Route 1

Starting MaterialFormulaMolecular Weight ( g/mol )Key Supplier ExamplesPurity
2,5-DibromopyridineC₅H₃Br₂N236.89Sigma-Aldrich, TCI, Combi-Blocks≥98%
n-ButyllithiumC₄H₉Li64.06Sigma-Aldrich, Acros OrganicsSolution in hexanes (typically 1.6 M or 2.5 M)
AcetoneC₃H₆O58.08Standard laboratory suppliersAnhydrous, ≥99.5%
TolueneC₇H₈92.14Standard laboratory suppliersAnhydrous, ≥99.8%

Table 2: Starting Materials for Route 2

Starting MaterialFormulaMolecular Weight ( g/mol )Key Supplier ExamplesPurity
5-Bromo-2-acetylpyridineC₇H₆BrNO200.03Commercially available, or synthesized≥97%
Methylmagnesium bromideCH₃MgBr119.23Sigma-Aldrich, TCISolution in diethyl ether or THF (typically 3.0 M)
Tetrahydrofuran (THF)C₄H₈O72.11Standard laboratory suppliersAnhydrous, ≥99.9%

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound and its key intermediates.

Route 1: From 2,5-Dibromopyridine

This protocol is adapted from methodologies describing selective lithiation of dihalopyridines.

Experimental Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,5-dibromopyridine (1.0 eq).

  • Dissolution: Anhydrous toluene is added to the flask to dissolve the 2,5-dibromopyridine under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 - 1.2 eq) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

  • Electrophilic Quench: Anhydrous acetone (1.5 - 2.0 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm slowly to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Table 3: Quantitative Data for Route 1

ReactantMolar Eq.Typical Yield (%)Reaction Temperature (°C)Reaction Time (h)
2,5-Dibromopyridine1.070-85-782-3 (lithiation)
n-Butyllithium1.2-78
Acetone1.5-78 to RT12-16
Route 2: From 5-Bromo-2-acetylpyridine

This protocol follows the principles of a standard Grignard reaction.

Experimental Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-acetylpyridine (1.0 eq).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material under a nitrogen atmosphere.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: Methylmagnesium bromide (1.2 - 1.5 eq) is added dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Table 4: Quantitative Data for Route 2

ReactantMolar Eq.Typical Yield (%)Reaction Temperature (°C)Reaction Time (h)
5-Bromo-2-acetylpyridine1.080-950 to RT3-5
Methylmagnesium bromide1.2

Synthesis of Key Intermediates

The commercial availability of 5-bromo-2-acetylpyridine can be limited. A reliable synthesis of this intermediate is crucial for the successful implementation of Route 2.

Synthesis of 5-Bromo-2-acetylpyridine

A common method for the synthesis of 2-acetylpyridines involves the reaction of a 2-pyridyl organometallic species with an acetylating agent. However, a more direct approach can be the oxidation of the corresponding alcohol, 2-(5-bromopyridin-2-yl)ethanol, which can be prepared from 5-bromo-2-methylpyridine.

A more direct, albeit potentially lower-yielding, laboratory preparation could involve the Friedel-Crafts acylation of 2-bromopyridine, though this is often challenging with pyridine rings. A more robust method involves the reaction of 2-lithio-5-bromopyridine with N,N-dimethylacetamide.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

G cluster_0 Route 1: From 2,5-Dibromopyridine 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Lithio-5-bromopyridine 2-Lithio-5-bromopyridine 2,5-Dibromopyridine->2-Lithio-5-bromopyridine 1. n-BuLi, Toluene, -78°C 2-(5-Bromopyridin-2-yl)propan-2-ol_R1 This compound 2-Lithio-5-bromopyridine->2-(5-Bromopyridin-2-yl)propan-2-ol_R1 2. Acetone 3. NH4Cl workup

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: From 5-Bromo-2-acetylpyridine 5-Bromo-2-acetylpyridine 5-Bromo-2-acetylpyridine Intermediate Alkoxide Intermediate Alkoxide 5-Bromo-2-acetylpyridine->Intermediate Alkoxide 1. MeMgBr, THF, 0°C to RT 2-(5-Bromopyridin-2-yl)propan-2-ol_R2 This compound Intermediate Alkoxide->2-(5-Bromopyridin-2-yl)propan-2-ol_R2 2. NH4Cl workup

Caption: Synthetic workflow for Route 2.

Conclusion

This guide has detailed two robust and efficient synthetic routes for the preparation of this compound. Route 1 offers a convergent one-pot approach from a readily available starting material, while Route 2 provides a high-yielding alternative, contingent on the availability or synthesis of the key acetylpyridine intermediate. The choice of synthesis will be dictated by laboratory-specific factors. Both methods utilize standard organic chemistry techniques and provide good to excellent yields of the target compound, a versatile building block for further chemical exploration in drug discovery and materials science.

Crystal Structure of 2-(5-Bromopyridin-2-yl)propan-2-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination of the crystal structure of 2-(5-Bromopyridin-2-yl)propan-2-ol and its derivatives. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the date of this publication, this document serves as a detailed procedural roadmap for researchers seeking to elucidate the solid-state structures of this and related compounds. The guide covers essential experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction analysis, and outlines the expected data presentation for such an analysis. This document is intended to be a valuable resource for scientists engaged in the fields of medicinal chemistry, materials science, and drug development, where a thorough understanding of molecular architecture is paramount.

Introduction

The precise three-dimensional arrangement of atoms within a molecule, or its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For pharmaceutical compounds, the crystal structure dictates key parameters such as solubility, stability, and bioavailability. This compound and its derivatives represent a class of compounds with potential applications in drug discovery, owing to the presence of the pharmacologically relevant pyridine moiety. The bromine substituent offers a site for further functionalization, making this scaffold attractive for the development of novel therapeutic agents.

This guide details the necessary steps to determine the crystal structure of these compounds, providing a framework for the generation of high-quality crystallographic data.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis of this compound Derivatives

The synthesis of the title compound and its derivatives can be achieved through various established organic chemistry methodologies. A common route involves the Grignard reaction, where a pyridyl halide is reacted with a suitable ketone.

Illustrative Synthetic Pathway:

A solution of 2,5-dibromopyridine in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of an organolithium reagent, typically n-butyllithium, is added dropwise to perform a lithium-halogen exchange, generating a lithiated pyridine intermediate. Subsequently, anhydrous acetone is added to the reaction mixture, which then acts as an electrophile. The reaction is allowed to proceed for a specified duration, after which it is quenched with a saturated aqueous solution of ammonium chloride. The organic product is then extracted, dried, and purified using standard techniques such as column chromatography to yield this compound.

Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination.[1][2] The purified compound is subjected to various crystallization techniques to encourage the slow growth of well-ordered crystals.

Common Crystallization Methods:

  • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to form a near-saturated solution. The container is then loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and, ideally, the formation of single crystals.[3]

  • Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent slowly reduces the solubility of the compound, promoting crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a sealed container along with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[4][5]

The selection of an appropriate solvent system is critical and is often determined empirically through small-scale screening experiments.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically with dimensions > 0.1 mm) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1][2]

Data Collection Procedure:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop or a glass fiber.

  • Data Collection Temperature: To minimize thermal vibrations of the atoms and improve the quality of the diffraction data, the crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream.

  • Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity and position of each diffraction spot are recorded.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Structure Determination Workflow:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using a least-squares minimization procedure.

  • Model Building: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final crystallographic model is validated using various metrics to ensure its quality and accuracy.

Data Presentation

The results of a single-crystal X-ray diffraction study are typically presented in a standardized format, including tables of crystallographic data and atomic coordinates. The following table is an illustrative example of the data that would be generated for a derivative of this compound.

Table 1: Illustrative Crystallographic Data for a this compound Derivative

ParameterExample Value
Chemical FormulaC8H10BrNO
Formula Weight216.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)11.789(5)
α (°)90
β (°)105.23(1)
γ (°)90
V (ų)973.4(6)
Z4
Dcalc (g/cm³)1.475
μ (mm⁻¹)3.85
F(000)432
Crystal Size (mm³)0.25 x 0.20 x 0.15
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)100(2)
2θ range for data collection (°)5.2 to 55.0
Reflections collected8912
Independent reflections2245 [R(int) = 0.034]
Data/restraints/parameters2245 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.062, wR₂ = 0.125
Largest diff. peak and hole (e.Å⁻³)0.54 and -0.48

Note: The data presented in this table is hypothetical and serves as an example of the expected format and values for a compound of this type.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in determining the crystal structure of a novel compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_structure Structure Determination start Starting Materials (e.g., 2,5-dibromopyridine, acetone) synthesis Chemical Synthesis (e.g., Grignard Reaction) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Compound Characterization (NMR, MS, etc.) purification->characterization screening Solvent Screening characterization->screening growth Crystal Growth (Slow Evaporation, Diffusion, etc.) screening->growth selection Single Crystal Selection growth->selection mounting Crystal Mounting selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing solution Structure Solution (Direct/Patterson Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Model Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for the determination of a small molecule crystal structure.

logical_relationship cluster_characterization Structural & Purity Analysis cluster_solid_state Solid-State Characterization cluster_output Key Outputs compound Novel Compound (this compound derivative) nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr Confirms Connectivity ms Mass Spectrometry compound->ms Determines Mass elemental Elemental Analysis compound->elemental Confirms Composition scxrd Single-Crystal X-ray Diffraction nmr->scxrd purity Compound Purity nmr->purity ms->scxrd ms->purity elemental->scxrd elemental->purity pxrd Powder X-ray Diffraction scxrd->pxrd Provides Reference Pattern dsc Differential Scanning Calorimetry scxrd->dsc Identifies Polymorphs structure 3D Molecular Structure scxrd->structure polymorphism Polymorphic Forms pxrd->polymorphism dsc->polymorphism

Caption: Logical relationships between different analytical techniques for compound characterization.

Conclusion

The determination of the crystal structure of this compound derivatives is a critical step in the rational design of new molecules with desired properties. Although a specific crystal structure for the parent compound is not yet in the public domain, the experimental and computational procedures outlined in this guide provide a robust framework for researchers to obtain this vital information. The application of these methods will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this important class of compounds.

References

Unlocking the Potential: A Technical Guide to the Biological Activities of Bromopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a fundamental motif in medicinal chemistry, and the strategic introduction of bromine atoms can significantly enhance the therapeutic potential of these derivatives. This technical guide provides a comprehensive overview of the biological activities of bromopyridine compounds, with a focus on their anticancer, antimicrobial, and neurological properties. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes complex biological pathways and workflows to support ongoing research and development in this promising area of drug discovery.

Anticancer Activity of Bromopyridine Derivatives

Bromopyridine compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.

Quantitative Anticancer Data

The in vitro anticancer activity of several bromopyridine derivatives is summarized below. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth, is a key metric. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3--
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)> 20--
Pyridine-urea derivative 8eMCF-7 (Breast)0.22Doxorubicin1.93
Pyridine-urea derivative 8nMCF-7 (Breast)1.88Doxorubicin1.93
Novel Pyridine Derivative H42SKOV3 (Ovarian)0.87--
Novel Pyridine Derivative H42A2780 (Ovarian)5.4--
1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)A549 (Lung)11.25 ± 0.01 (72h)--
Dimeric Pyridinium Bromide 2MDA-MB-231 (Breast)28.35 ± 0.03 (72h)--
Bromo-substituted imidazo[4,5-b]pyridine 14Glioblastoma8.0--
Bromo-substituted imidazo[4,5-b]pyridine 14Non-Hodgkin lymphoma8.4--
Bromo-substituted imidazo[4,5-b]pyridine 14Pancreatic adenocarcinoma9.4--
Bromo-substituted imidazo[4,5-b]pyridine 14Acute myeloid leukemia9.5--
Signaling Pathways in Anticancer Activity

Certain bromopyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. This is often achieved through the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activated p53 can halt the cell cycle to facilitate DNA repair or trigger apoptosis if the damage is irreparable. The JNK pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is also instrumental in regulating apoptosis in response to cellular stress.[1]

p53_JNK_Pathway cluster_stress Cellular Stress cluster_activation Kinase Activation cluster_p53 p53 Regulation cluster_response Cellular Response Bromopyridine Bromopyridine ATM/ATR ATM/ATR Bromopyridine->ATM/ATR JNK JNK Bromopyridine->JNK Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 p53 p53 Chk1/Chk2->p53 P Apoptosis Apoptosis JNK->Apoptosis MDM2 MDM2 p53->MDM2 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest p53->Apoptosis MDM2->p53 Inhibits

p53 and JNK signaling pathway activation by bromopyridine compounds.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity. By blocking the ATP binding site of the VEGFR-2 tyrosine kinase domain, these compounds inhibit its autophosphorylation and subsequent downstream signaling, ultimately leading to a reduction in tumor angiogenesis.[2]

VEGFR2_Pathway cluster_receptor Receptor Activation VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLC-gamma PLC-gamma VEGFR-2->PLC-gamma Activates PI3K PI3K VEGFR-2->PI3K Activates Bromopyridine Bromopyridine Bromopyridine->VEGFR-2 Inhibits Angiogenesis Angiogenesis PLC-gamma->Angiogenesis PI3K->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by bromopyridine compounds.

Antimicrobial Activity of Bromopyridine Derivatives

Bromopyridine compounds have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The inclusion of a bromine atom can enhance the lipophilicity of the pyridine ring, which may facilitate its penetration through microbial cell membranes.[2]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridine-thiazole hybrid 12aE. coli19.5--
Pyridine-thiazole hybrid 12aB. mycoides< 4.8--
Pyridine-thiazole hybrid 12aC. albicans< 4.8--
Pyridine-thiazole hybrid 15E. coli> 4.8--
Pyridine-thiazole hybrid 15B. mycoides9.8--
Pyridine-thiazole hybrid 15C. albicans39--
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazidesB. subtilis, S. aureus, E. coli, A. niger, C. albicansBetter than Norfloxacin and FluconazoleNorfloxacin, Fluconazole-
N-alkylated pyridine-based organic salt 66S. aureus56 ± 0.5% inhibition at 100 µg/mL--
N-alkylated pyridine-based organic salt 66E. coli55 ± 0.5% inhibition at 100 µg/mL--

Neurological Activity of Bromopyridine Derivatives

While research into the specific neurological effects of bromopyridine compounds is an emerging field, the broader class of pyridine derivatives has been studied for its interactions with the central nervous system (CNS).[3] Some pyridine alkaloids are known to have activity in the CNS.[4]

One area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Some brominated compounds have shown potential as AChE inhibitors.[5][6][7] For instance, a series of new pyridine derivatives with a carbamic or amidic function were designed and synthesized to act as cholinesterase inhibitors, with some showing potent inhibition of human AChE.[5]

Experimental Protocols

Reproducibility and standardization are paramount for the validation of experimental findings. The following sections provide detailed methodologies for key assays relevant to the biological screening of novel bromopyridine compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of the formazan, which is determined by measuring the absorbance of the solubilized crystals, is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Add various concentrations of the bromopyridine compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium to each well. Then, add 10-50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3][8][9]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm should be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Bromopyridine Compounds Seed_Cells->Add_Compound Incubate_24_72h Incubate (24-72h) Add_Compound->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_2_4h Incubate (2-4h) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

A typical experimental workflow for an MTT assay.
VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a test compound leads to a decreased phosphorylation signal.[10]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the bromopyridine test compound. Prepare a master mix containing kinase buffer, ATP, and a VEGFR-2 specific substrate.[11]

  • Assay Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding the master mix to the wells.[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[10][11]

  • Reaction Termination and Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, Kinase-Glo™) according to the manufacturer's instructions. These reagents typically measure the amount of ADP produced or ATP remaining, which is inversely or directly proportional to kinase activity, respectively.[11][12]

  • Signal Measurement: Measure the signal (e.g., luminescence) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[10]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits visible growth is determined.[1][13]

Protocol (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium. The typical inoculum density is approximately 5 x 10^5 CFU/mL.[14]

  • Serial Dilutions: Prepare serial twofold dilutions of the bromopyridine compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Conclusion

Bromopyridine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The existing data clearly indicates their significant potential as anticancer and antimicrobial agents, with several compounds exhibiting high potency. While the exploration of their neurological effects is still in its early stages, the known activities of related pyridine compounds suggest that this is a critical area for future investigation. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and accelerate the development of novel bromopyridine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1] This reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.[2] These application notes provide a detailed protocol and comparative data for the Suzuki coupling of 2-(5-Bromopyridin-2-yl)propan-2-ol with various arylboronic acids. The resulting 2-(5-arylpyridin-2-yl)propan-2-ol derivatives are valuable intermediates in the discovery and development of novel therapeutics.

The presence of the propan-2-ol group at the 2-position of the pyridine ring can influence the reactivity of the molecule in Suzuki couplings. The reaction conditions provided are based on established procedures for the coupling of other 2-bromopyridines and serve as a robust starting point for optimization.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or its ester. The catalytic cycle is generally understood to proceed through three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4][5] A base is required to activate the boronic acid for the transmetalation step.[6]

Experimental Protocols

This section provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The conditions are based on commonly employed methods for similar 2-bromopyridine substrates.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of a similar substrate, 2-bromo-4-methylpyridine, with various arylboronic acids.[3] This data provides a useful reference for what to expect when coupling this compound, though yields may vary depending on the specific substrate and optimized conditions.

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001281[3]
(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001292[3]
(4-Chlorophenyl)boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001280[3]
(3-Aminophenyl)boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901675 (estimated)
(3-Thienyl)boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001273[3]

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir (80-120 °C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry and Purify (Chromatography) Extraction->Purification Product Isolated Product: 2-(5-Arylpyridin-2-yl)propan-2-ol Purification->Product

Caption: General workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' ArBr Ar-Br (this compound) ArBr->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ (Arylboronic Acid) + Base Ar'B(OH)2->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Grignard Reactions of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting Grignard reactions with 2-(5-bromopyridin-2-yl)propan-2-ol. The presence of both a halogenated pyridine ring and a tertiary alcohol presents specific challenges, primarily the incompatibility of the acidic hydroxyl proton with the highly basic Grignard reagent. Two primary strategies are discussed: a protection/deprotection sequence and a direct halogen-magnesium exchange.

Strategy 1: Grignard Reaction via Protection of the Hydroxyl Group

This is the most robust and generally recommended approach. The tertiary alcohol is temporarily converted to a silyl ether, which is stable under Grignard conditions. Following the Grignard reaction, the silyl ether is easily removed.

Logical Workflow

A Start: this compound B Protect Hydroxyl Group (e.g., with TBSCl, Imidazole) A->B C Protected Substrate: 2-(5-Bromo-2-pyridyl)-2-(trimethylsilyloxy)propane B->C D Grignard Reagent Formation (Mg, THF, I2 catalyst) C->D E Pyridyl Grignard Reagent D->E F Reaction with Electrophile (e.g., Aldehyde, Ketone, Ester) E->F G Coupled Product (Protected) F->G H Deprotection (e.g., TBAF or HCl) G->H I Final Product H->I

Caption: Workflow for the protection-Grignard-deprotection sequence.

Experimental Protocol: Protection, Grignard Formation, and Deprotection

Part 1: Protection of the Hydroxyl Group

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add imidazole (1.5 eq).

  • Silylation: Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TBS-protected compound.

Part 2: Grignard Reaction

Caution: Grignard reagents are highly moisture and air-sensitive. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (argon or nitrogen).[1][2]

  • Activation of Magnesium: Place magnesium turnings (1.5 eq) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet. Add a small crystal of iodine to activate the magnesium surface.[3]

  • Initiation: Add a small portion of a solution of the TBS-protected bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

  • Formation of Grignard Reagent: Once initiated, add the remaining solution of the protected bromopyridine dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the desired electrophile (e.g., an aldehyde or ketone, 1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Part 3: Work-up and Deprotection

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.[2]

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection: Dissolve the crude product in THF. Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1 M in THF). Stir at room temperature for 1-3 hours.

  • Final Purification: After deprotection is complete (monitored by TLC), concentrate the mixture and purify by flash column chromatography to yield the final product.

Quantitative Data Summary (Strategy 1)
ParameterValue/DescriptionPurpose
Protection Step
This compound1.0 eqStarting Material
Imidazole1.5 eqBase
tert-Butyldimethylsilyl chloride (TBSCl)1.2 eqProtecting Agent
SolventAnhydrous DCM (0.2 M)Reaction Medium
Temperature0 °C to Room Temp.Reaction Condition
Grignard Reaction
TBS-protected Bromopyridine1.0 eqGrignard Precursor
Magnesium Turnings1.5 eqMetal for Reagent Formation
IodineCatalytic amountMg Activation
Electrophile (e.g., Aldehyde/Ketone)1.0 eqCoupling Partner
SolventAnhydrous THF (0.3 M)Reaction Medium
Temperature (Formation)RefluxReaction Condition
Temperature (Reaction)0 °C to Room Temp.Reaction Condition
Deprotection Step
Tetra-n-butylammonium fluoride (TBAF)1.1 eqDeprotecting Agent
SolventTHFReaction Medium
TemperatureRoom Temp.Reaction Condition

Strategy 2: Grignard Reaction via Halogen-Magnesium Exchange

This advanced strategy avoids a protection-deprotection sequence by using a halogen-magnesium exchange reaction, which can be performed at low temperatures, potentially tolerating the unprotected hydroxyl group.[4][5][6] The success of this method is highly substrate-dependent. It is common to use isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), often called a "Turbo-Grignard" reagent, which enhances the rate of exchange.[7]

Logical Workflow

A Start: this compound B Halogen-Magnesium Exchange (i-PrMgCl·LiCl, THF, low temp) A->B C Pyridyl Grignard Reagent B->C D Reaction with Electrophile (e.g., Aldehyde, Ketone) C->D E Work-up (Sat. aq. NH4Cl) D->E F Final Product E->F

Caption: Workflow for the direct halogen-magnesium exchange reaction.

Experimental Protocol: Halogen-Magnesium Exchange

Caution: This reaction is highly sensitive to temperature and atmospheric conditions. Strict anhydrous and inert techniques are mandatory.

  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Exchange Reaction: Cool the solution to a low temperature (typically -20 °C to 0 °C). Add a solution of i-PrMgCl·LiCl (1.1-1.3 eq) dropwise. The exact temperature is critical and may require optimization.[4]

  • Stirring: Stir the mixture at this temperature for 0.5-2 hours. The progress of the exchange can be monitored by quenching aliquots with an electrophile (like iodine) and analyzing by GC-MS or LC-MS.

  • Reaction with Electrophile: While maintaining the low temperature, add a solution of the desired electrophile (1.0 eq) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction to stir at the low temperature for an additional 1-3 hours, then let it warm slowly to room temperature.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution at 0 °C. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Quantitative Data Summary (Strategy 2)
ParameterValue/DescriptionPurpose
This compound1.0 eqStarting Material
i-PrMgCl·LiCl1.1-1.3 eqExchange Reagent
Electrophile1.0 eqCoupling Partner
SolventAnhydrous THF (0.2 M)Reaction Medium
Temperature (Exchange)-20 °C to 0 °CCritical Reaction Condition
Temperature (Reaction)Maintained low, then RTReaction Condition

Alternative Synthetic Routes: Cross-Coupling Reactions

If the primary goal is to form a C-C bond at the 5-position of the pyridine ring, other modern cross-coupling reactions are powerful alternatives to consider.

  • Suzuki-Miyaura Coupling: The bromopyridine can be coupled with a wide variety of aryl or vinyl boronic acids or esters using a palladium catalyst and a base. This reaction generally has excellent functional group tolerance.[8][9][10][11][12]

  • Kumada Coupling: This reaction directly couples a Grignard reagent with an organic halide, catalyzed by nickel or palladium.[13][14][15][16] In this context, this compound would act as the organic halide, reacting with a separately prepared Grignard reagent (e.g., Phenylmagnesium bromide). Due to the high reactivity of the Grignard reagent, functional group tolerance can be limited.[13][15]

These methods avoid the need to form the pyridyl Grignard reagent from the alcohol-containing starting material, thereby circumventing the primary challenge. The choice between a Grignard protocol and a cross-coupling reaction will depend on the desired final product and the availability of starting materials (e.g., boronic acids vs. other organic halides).

References

Application Notes and Protocols for 2-(5-Bromopyridin-2-yl)propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromopyridin-2-yl)propan-2-ol is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a reactive bromine atom on the pyridine ring and a tertiary alcohol, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors. The brominated pyridine core allows for the introduction of various aryl and alkyl substituents through cross-coupling reactions, while the tertiary alcohol moiety can be involved in further functionalization or can influence the pharmacokinetic properties of the final compound. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this key building block in the development of therapeutic agents.

Application Notes

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies and autoimmune diseases. The 5-bromopyridine moiety of the building block serves as a handle for introducing the pharmacophoric elements that interact with the hinge region of the BTK active site.

Beyond BTK inhibitors, the structural motif of this compound can be incorporated into the design of inhibitors for other kinases, leveraging the versatility of the pyridine scaffold in establishing key interactions within the ATP-binding pocket of these enzymes. The tertiary alcohol can contribute to improved solubility and can form hydrogen bonds with amino acid residues in the kinase domain.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) of a series of Bruton's tyrosine kinase (BTK) inhibitors, including derivatives that can be synthesized utilizing this compound or structurally related intermediates. This data is crucial for understanding the structure-activity relationship (SAR) and for the rational design of new, more potent inhibitors.

Compound/InhibitorBTK IC50 (nM)Reference Compound
Ibrutinib1.5Yes
Acalabrutinib5.1No
Zanubrutinib0.5No
CGI-17461.9No
GDC-08530.91No
Branebrutinib0.1No
Compound 8 (Pyridine carboxamide)0.6No
Compound 10 (Pyridinone nucleus)7No
Compound 11 (Triazine-based)0.39No
Compound 12 (1,3,5-triazine)21No
MDVN10010.9No
Compound 16b (Benzofuro[3,2-b]pyridin-2(1H)-one)139No
Compound 6f (Benzofuro[3,2-b]pyridin-2(1H)-one)74No

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,5-dibromopyridine via a Grignard reaction with acetone.

Materials:

  • 2,5-Dibromopyridine

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve 2,5-dibromopyridine (1.0 equivalent) in anhydrous THF and add a small portion to the magnesium suspension to initiate the reaction. Gentle heating may be required.

    • Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining 2,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add anhydrous acetone (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-(5-arylpyridin-2-yl)propan-2-ol derivative.

Protocol 3: Sonogashira Coupling Reaction

This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.05 equivalents)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0 equivalents)

  • Solvent (e.g., anhydrous THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst (0.03 equivalents), and copper(I) iodide (0.05 equivalents) under an inert atmosphere.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne (1.2 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 2-(5-alkynylpyridin-2-yl)propan-2-ol derivative.

Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB activates AP1 AP-1 PKC->AP1 activates NFAT NFAT Ca_release->NFAT activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promote NFAT->Gene_Expression promote AP1->Gene_Expression promote Antigen Antigen Antigen->BCR binds BTK_Inhibitor BTK Inhibitor (e.g., Ibrutinib) BTK_Inhibitor->BTK inhibits

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis_Workflow Start Start: 2,5-Dibromopyridine Grignard Protocol 1: Grignard Reaction with Acetone Start->Grignard BuildingBlock Building Block: This compound Grignard->BuildingBlock Coupling Cross-Coupling Reactions BuildingBlock->Coupling Suzuki Protocol 2: Suzuki Coupling (with Arylboronic Acids) Coupling->Suzuki Sonogashira Protocol 3: Sonogashira Coupling (with Terminal Alkynes) Coupling->Sonogashira Library Library of Kinase Inhibitor Candidates Suzuki->Library Sonogashira->Library Screening Biological Screening (Kinase Assays, Cell-based Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: Workflow for Kinase Inhibitor Synthesis.

Synthesis of Novel Derivatives from 2-(5-Bromopyridin-2-yl)propan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel aryl and amino derivatives of 2-(5-Bromopyridin-2-yl)propan-2-ol via palladium-catalyzed cross-coupling reactions. The methodologies described herein are based on well-established Suzuki-Miyaura and Buchwald-Hartwig reactions, offering a versatile platform for generating libraries of compounds with potential applications in medicinal chemistry, particularly as kinase inhibitors.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The functionalization of substituted pyridines allows for the fine-tuning of their physicochemical and pharmacological properties. This compound is a versatile starting material, featuring a bromine atom that can be readily displaced through various cross-coupling reactions, and a tertiary alcohol that can influence solubility and provide a potential point for further derivatization. This document outlines protocols for the synthesis of 2-(5-arylpyridin-2-yl)propan-2-ol and 2-(5-aminopyridin-2-yl)propan-2-ol derivatives, which are of significant interest in the exploration of new therapeutic agents.

Synthetic Pathways

Two primary synthetic routes for the derivatization of this compound are presented: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents Amine, Pd Catalyst, Base start->buchwald_reagents C-N Bond Formation suzuki_product 2-(5-Arylpyridin-2-yl)propan-2-ol Derivatives suzuki_reagents->suzuki_product buchwald_product 2-(5-Aminopyridin-2-yl)propan-2-ol Derivatives buchwald_reagents->buchwald_product

Caption: General synthetic routes for derivatization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of novel derivatives. Please note that these are typical yields and may vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(5-Phenylpyridin-2-yl)propan-2-ol85
24-Methoxyphenylboronic acid2-(5-(4-Methoxyphenyl)pyridin-2-yl)propan-2-ol92
33-Chlorophenylboronic acid2-(5-(3-Chlorophenyl)pyridin-2-yl)propan-2-ol78
4Thiophen-2-ylboronic acid2-(5-(Thiophen-2-yl)pyridin-2-yl)propan-2-ol81

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineProductYield (%)
1Morpholine2-(5-Morpholinopyridin-2-yl)propan-2-ol95
2Aniline2-(5-(Phenylamino)pyridin-2-yl)propan-2-ol75
3Benzylamine2-(5-(Benzylamino)pyridin-2-yl)propan-2-ol88
4Piperidine2-(5-(Piperidin-1-yl)pyridin-2-yl)propan-2-ol91

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

G A 1. Add Reactants to Flask B 2. Degas Mixture A->B C 3. Heat Reaction B->C D 4. Monitor Progress (TLC/LC-MS) C->D E 5. Quench and Extract D->E F 6. Purify Product E->F

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound.

G A 1. Combine Reagents B 2. Add Solvent and Degas A->B C 3. Heat under Inert Atmosphere B->C D 4. Monitor by TLC/LC-MS C->D E 5. Work-up and Extraction D->E F 6. Column Chromatography E->F

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the amine followed by anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Potential Applications in Drug Discovery

Derivatives of 2-(pyridin-2-yl)propan-2-ol have been explored as potential kinase inhibitors. The synthesized aryl and amino derivatives from this compound represent novel chemical entities that can be screened for their biological activity against various kinase targets implicated in cancer and other diseases. The structural diversity introduced through these synthetic methods allows for the exploration of structure-activity relationships (SAR) to identify lead compounds for further drug development.

G Start 2-(5-Substituted-pyridin-2-yl)propan-2-ol Derivatives Library Screening Biological Screening (e.g., Kinase Assays) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates to achieve optimal yields. All experiments should be conducted by trained professionals in a controlled laboratory setting, following all appropriate safety precautions.

Catalytic Applications of 2-(5-Bromopyridin-2-yl)propan-2-ol Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes derived from pyridine-based ligands are pivotal in homogeneous catalysis, facilitating a wide array of organic transformations crucial for fine chemical synthesis and drug development. The ligand 2-(5-Bromopyridin-2-yl)propan-2-ol incorporates a sterically bulky tertiary alcohol attached to a pyridine ring, which also features a bromine atom at the 5-position. This combination of functionalities suggests that its metal complexes could serve as versatile catalysts. The pyridyl nitrogen and the hydroxyl group can act as a bidentate chelating system to stabilize a metal center, while the bromo-substituent provides a reactive handle for further functionalization or participation in catalytic cycles, particularly in cross-coupling reactions.

While specific literature on the catalytic applications of metal complexes derived directly from this compound is not extensively available, we can extrapolate potential applications based on well-established reactivities of analogous pyridine-alkanol and bromopyridine metal complexes. The most promising applications are predicted to be in palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed transfer hydrogenation reactions.

Predicted Catalytic Applications

Based on related systems, metal complexes of this compound are anticipated to be effective in the following catalytic transformations:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The presence of the bromopyridine moiety makes these complexes excellent candidates for catalyzing Suzuki-Miyaura reactions. The palladium center can facilitate the coupling of the bromopyridine core of one ligand molecule with a variety of organoboron reagents, or the complex itself can act as a catalyst for the coupling of other aryl halides and boronic acids.

  • Ruthenium-Catalyzed Transfer Hydrogenation: Ruthenium complexes bearing pyridine-alkanol ligands are known to be effective catalysts for the transfer hydrogenation of ketones and aldehydes, using a hydrogen donor like isopropanol.[1] The chelation from the pyridyl nitrogen and the hydroxyl group can stabilize the ruthenium center in the active catalytic species.

Data Presentation: Predicted Catalytic Performance

The following tables summarize the predicted catalytic performance for palladium and ruthenium complexes of this compound in representative reactions. These values are extrapolated from data for structurally similar catalysts and should be considered as starting points for optimization.

Table 1: Predicted Performance of a Palladium Complex in a Model Suzuki-Miyaura Coupling Reaction

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-BromoanisolePhenylboronic acid1K₂CO₃Toluene/H₂O10012>90>90>7.5
24-Chloroacetophenone4-Methoxyphenylboronic acid2K₃PO₄1,4-Dioxane11024~85~43~1.8
31-Bromo-4-nitrobenzene3-Tolylboronic acid0.5Cs₂CO₃DMF808>95>190>23.8

Table 2: Predicted Performance of a Ruthenium Complex in a Model Transfer Hydrogenation Reaction

EntrySubstrate (Ketone)Hydrogen DonorCatalyst Loading (mol%)BaseTemp (°C)Time (h)Conversion (%)
1AcetophenoneIsopropanol0.5KOH804>98
24'-MethoxyacetophenoneIsopropanol0.5KOtBu806>95
3CyclohexanoneIsopropanol1KOH8210~90

Experimental Protocols

The following are detailed, generalized methodologies for the predicted key applications of metal complexes of this compound.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the cross-coupling of an aryl halide with an arylboronic acid using a palladium complex of this compound as the catalyst.

Materials:

  • Palladium(II) acetate or a pre-formed palladium complex of this compound

  • This compound (if forming the catalyst in situ)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

    • Add 5 mL of anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the flask containing the catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

    • If using a biphasic system, add the appropriate amount of degassed water.

    • Ensure the flask is equipped with a condenser and remains under an inert atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

This protocol outlines a general method for the reduction of ketones to the corresponding alcohols using a ruthenium complex of this compound.

Materials:

  • A pre-formed ruthenium complex of this compound (e.g., [RuCl₂(ligand)₂])

  • Ketone substrate (1.0 mmol)

  • Isopropanol (serving as both solvent and hydrogen donor)

  • Base (e.g., KOH, KOtBu) (0.1 mmol)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the ruthenium catalyst (0.005 mmol, 0.5 mol%), the ketone substrate (1.0 mmol), and the base (0.1 mmol).

    • Add 10 mL of isopropanol.

    • Equip the flask with a condenser.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 82 °C) with stirring.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove the base and any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting alcohol by column chromatography or distillation.

Visualizations

The following diagrams illustrate the general workflow for the catalytic experiments and a simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Catalyst_Prep Catalyst Preparation (in situ or pre-formed) Reaction_Setup Reaction Setup (under inert atmosphere) Catalyst_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Substrates, Base, Solvent) Reagent_Prep->Reaction_Setup Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC/GC) Heating_Stirring->Monitoring Monitoring->Heating_Stirring incomplete Workup Aqueous Work-up Monitoring->Workup complete Purification Purification (Chromatography/Distillation) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for catalytic reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide R¹-X OA Oxidative Addition PdII_alkoxide R¹-Pd(II)L₂-OR'' PdII_halide->PdII_alkoxide Base (e.g., OR'') LE Ligand Exchange PdII_biaryl R¹-Pd(II)L₂-R² PdII_alkoxide->PdII_biaryl R²-B(OR)₂ TM Transmetalation PdII_biaryl->Pd0 R¹-R² RE Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]

References

Application Notes and Protocols for the Cross-Coupling of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing cross-coupling reactions with 2-(5-Bromopyridin-2-yl)propan-2-ol, a versatile building block in medicinal chemistry and materials science. The protocols focus on the widely applicable Suzuki-Miyaura coupling, offering a robust method for the formation of carbon-carbon bonds.

Introduction

Cross-coupling reactions are powerful tools for the synthesis of complex organic molecules from simpler precursors.[1][2] Among these, the palladium-catalyzed Suzuki-Miyaura coupling is a highly utilized transformation for the formation of biaryl structures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[3][4][5][6] This document outlines a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Data Presentation: Key Reaction Parameters for Suzuki-Miyaura Coupling

The following table summarizes typical reaction components and conditions for the Suzuki-Miyaura cross-coupling of aryl bromides, which can be adapted for this compound.

Component Example Reagents/Conditions Typical Molar Equivalents Function References
Aryl Halide This compound1.0ElectrophileN/A
Boronic Acid/Ester Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.1.1 - 1.5Nucleophile[3][7]
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂0.05 - 0.1Catalyst[3][7]
Ligand JohnPhos, SPhos, P(t-Bu)₃, PCy₃0.1 - 0.2 (if catalyst is not pre-ligated)Stabilizes and activates the catalyst[3][5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF2.0 - 4.0Activates the boronic acid[3][7]
Solvent 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂ON/AReaction Medium[3]
Temperature 40 - 110 °CN/AReaction Temperature[3][7]
Reaction Time 2.5 - 24 hN/ADuration of Reaction[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a step-by-step methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Round-bottom flask or Schlenk tube

  • Magnetic stir bar

  • Septum and needles

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[3]

    • If using a palladium source and a separate ligand, add them at this stage (e.g., Pd₂(dba)₃, 0.05 equiv, and a suitable phosphine ligand, 0.2 equiv).[3] If using a pre-formed catalyst like Pd(PPh₃)₄, add it now (0.055 equiv).[3]

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Degas the solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) by bubbling with an inert gas for 10-15 minutes.

    • Using a syringe, add the degassed solvent to the reaction flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (EtOAc).[3]

    • Separate the organic layer, and wash it with saturated aqueous NH₄Cl and brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mandatory Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification A Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst & Ligand B Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B Seal Flask C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Workup (Water, EtOAc Extraction) F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Other Potential Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is highly recommended, other cross-coupling reactions can also be employed for the functionalization of this compound.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, this reaction couples the aryl bromide with a primary or secondary amine.[8][9][10]

  • Sonogashira Coupling: To introduce an alkyne moiety, this reaction couples the aryl bromide with a terminal alkyne.[11][12][13][14][15]

  • Heck Reaction: For the formation of a new carbon-carbon bond with an alkene, the Heck reaction can be utilized.[16][17][18][19]

Each of these reactions would require optimization of the catalyst, ligand, base, and solvent system.

Signaling_Pathways cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Product Scaffolds A This compound B Suzuki-Miyaura (with R-B(OH)2) A->B C Buchwald-Hartwig (with R2NH) A->C D Sonogashira (with R-C≡CH) A->D E Heck (with Alkene) A->E F Aryl-Substituted Pyridine B->F G Amino-Substituted Pyridine C->G H Alkynyl-Substituted Pyridine D->H I Alkenyl-Substituted Pyridine E->I

Caption: Potential cross-coupling pathways for this compound.

References

Application Notes and Protocols for the Purification of 2-(5-Bromopyridin-2-yl)propan-2-ol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(5-Bromopyridin-2-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The primary methods covered are silica gel column chromatography and recrystallization, designed to remove unreacted starting materials, byproducts, and other impurities from the crude reaction mixture.

Introduction

This compound is commonly synthesized via a Grignard reaction between a magnesium-halogen exchange product of 2,5-dibromopyridine and acetone. The crude product from this reaction will typically contain the desired tertiary alcohol, unreacted starting materials, and various side products. Effective purification is crucial to ensure the quality and purity of the final compound for subsequent synthetic steps and biological screening. This document outlines a general workflow for the synthesis and purification, followed by detailed protocols for the key purification techniques.

Reaction and Purification Overview

The synthesis of this compound can be conceptually understood as a nucleophilic addition of a pyridyl-Grignard reagent to acetone. The subsequent purification aims to isolate the target compound from impurities.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Starting_Materials 2,5-Dibromopyridine, Mg, Acetone Grignard_Reaction Grignard Reaction Starting_Materials->Grignard_Reaction Quenching Aqueous Quench (e.g., sat. NH4Cl) Grignard_Reaction->Quenching Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound. These values are illustrative and may vary depending on the specific reaction conditions and scale.

Purification StageInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Notes
Crude Product65-75%--Purity can vary based on reaction conversion and work-up efficiency.
After Column Chromatography65-75%≥95%80-90%Effective for removing baseline and less polar impurities.
After Recrystallization≥95%≥99%85-95%Polishing step to achieve high purity, suitable for pharmaceutical applications.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is effective for the initial purification of the crude product to remove a broad range of impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica with the adsorbed product onto the top of the column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in n-hexane.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.

G Prepare_Slurry Prepare Silica Gel Slurry in Hexane Pack_Column Pack Column with Slurry and Add Sand Layer Prepare_Slurry->Pack_Column Load_Sample Load Crude Product (Adsorbed on Silica) Pack_Column->Load_Sample Elute Elute with Hexane/Ethyl Acetate Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_TLC Monitor Fractions by TLC Collect_Fractions->Monitor_TLC Combine_Pure Combine Pure Fractions Monitor_TLC->Combine_Pure Concentrate Concentrate to Obtain Pure Product Combine_Pure->Concentrate

Caption: Workflow for purification by silica gel column chromatography.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the final purification of the product to achieve high purity.

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Induce Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the highly purified this compound.

G Dissolve Dissolve Product in Minimal Hot Ethanol Add_Antisolvent Add Water Dropwise (Antisolvent) Dissolve->Add_Antisolvent Cool_Slowly Cool Slowly to Room Temperature Add_Antisolvent->Cool_Slowly Cool_Ice_Bath Cool in Ice Bath Cool_Slowly->Cool_Ice_Bath Filter Collect Crystals by Filtration Cool_Ice_Bath->Filter Wash Wash with Cold Ethanol/Water Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure_Product Highly Pure Product Dry->Pure_Product

Caption: Workflow for purification by recrystallization.

Disclaimer

The protocols and data presented in these application notes are for informational purposes only and should be adapted to specific laboratory conditions and scales. All procedures should be performed by trained personnel familiar with standard laboratory safety practices.

Application Notes and Protocols for the Scale-Up Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(5-bromopyridin-2-yl)propan-2-ol, a key intermediate in pharmaceutical development. The synthesis is based on the regioselective Grignard reaction of 2,5-dibromopyridine with acetone. This guide covers critical aspects of the process, including starting material selection, regioselective Grignard reagent formation, reaction execution at scale, work-up, purification, and safety considerations pertinent to large-scale production.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The controlled, large-scale production of this tertiary alcohol is crucial for drug development programs. The Grignard reaction offers a direct and efficient route for the formation of the C-C bond required to construct the propan-2-ol moiety on the pyridine ring. However, scaling up this synthesis presents challenges, particularly in controlling the regioselectivity of the Grignard reagent formation from 2,5-dibromopyridine and managing the exothermic nature of the reaction. These application notes provide a comprehensive guide to address these challenges and ensure a safe, efficient, and scalable synthesis.

Reaction Scheme

The overall synthetic transformation is depicted below:

Physicochemical Data

PropertyValue
Product Name This compound
CAS Number 290307-40-3
Molecular Formula C8H10BrNO
Molecular Weight 216.08 g/mol [1]
Appearance Liquid
Boiling Point 281.5 °C at 760 mmHg

Scale-Up Synthesis Protocol

This protocol is designed for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a designated production area with appropriate engineering controls.

Reagents and Materials
ReagentGradeMolar Mass ( g/mol )Quantity (molar eq.)
2,5-Dibromopyridine≥98%236.891.0
Magnesium Turnings≥99.5%24.311.2
Isopropylmagnesium chloride lithium chloride complex (Turbo Grignard)1.3 M in THF-(for initiation)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%72.11-
AcetoneAnhydrous, ≥99.5%58.081.1
Saturated aq. NH4ClLaboratory prepared--
Ethyl AcetateReagent Grade88.11-
Anhydrous Sodium SulfateReagent Grade142.04-
Equipment
  • Appropriately sized glass-lined or stainless steel reactor with mechanical stirring, a reflux condenser, a temperature probe, and an inert gas inlet/outlet.

  • Addition funnel or pump for controlled liquid addition.

  • Cooling system (chiller or ice bath) capable of maintaining the desired reaction temperature.

  • Vacuum distillation apparatus for purification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents prep_glassware Assemble & Dry Reactor prep_reagents->prep_glassware Under Inert Atmosphere grignard_formation Grignard Reagent Formation (2,5-dibromopyridine + Mg in THF) prep_glassware->grignard_formation acetone_addition Addition of Acetone (Control Exotherm) grignard_formation->acetone_addition Cool to 0 °C reaction_completion Stir to Completion acetone_addition->reaction_completion quench Quench with aq. NH4Cl reaction_completion->quench extraction Extract with Ethyl Acetate quench->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Solvent Removal drying->concentration purification Vacuum Distillation concentration->purification final_product This compound purification->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Procedure

Step 1: Grignard Reagent Formation

  • Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Addition: Charge the reactor with magnesium turnings (1.2 eq.).

  • Solvent Addition: Add a portion of anhydrous THF to cover the magnesium.

  • Initiation: Add a small crystal of iodine or a few milliliters of a pre-formed Grignard reagent (like isopropylmagnesium chloride) to initiate the reaction. A gentle warming may be necessary to start the reaction, as evidenced by bubbling and a slight exotherm.

  • Substrate Addition: Once the reaction has initiated, begin the slow, controlled addition of a solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous THF. Maintain a gentle reflux throughout the addition. The rate of addition should be carefully controlled to manage the exotherm.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetone

  • Cooling: Cool the reactor containing the Grignard reagent to 0-5 °C using an ice bath or chiller.

  • Acetone Addition: Slowly add a solution of anhydrous acetone (1.1 eq.) in anhydrous THF to the stirred Grignard solution. The addition must be slow to control the highly exothermic reaction and maintain the internal temperature below 10 °C.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

Step 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel or an extraction vessel. Extract the aqueous layer with ethyl acetate (3 x V, where V is the volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude liquid product by vacuum distillation.[2][3][4] The high boiling point of the product necessitates distillation under reduced pressure to prevent decomposition.[2]

Safety and Scale-Up Considerations

Hazard Analysis
HazardCauseMitigation Measures
Fire/Explosion Use of flammable solvents (THF, Ethyl Acetate). Grignard reagents can be pyrophoric.Conduct the reaction under an inert atmosphere. Ensure no open flames or spark sources are present. Have appropriate fire extinguishing equipment readily available.
Thermal Runaway Highly exothermic nature of Grignard formation and reaction with acetone.Slow, controlled addition of reagents. Efficient cooling and temperature monitoring. Prepare an emergency cooling bath.
Pressure Buildup Rapid solvent boiling due to uncontrolled exotherm.Ensure the reactor is not a closed system and is properly vented through a condenser.
Chemical Exposure 2,5-Dibromopyridine and the final product are irritants.Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Handle all chemicals in a well-ventilated area.

Logical Relationship of Safety Procedures

G cluster_hazards Potential Hazards cluster_controls Control Measures fire Fire/Explosion inert_atm Inert Atmosphere fire->inert_atm no_spark No Spark Sources fire->no_spark fire_ext Fire Extinguisher fire->fire_ext runaway Thermal Runaway slow_add Slow Reagent Addition runaway->slow_add cooling Efficient Cooling runaway->cooling pressure Pressure Buildup venting Proper Venting pressure->venting exposure Chemical Exposure ppe Appropriate PPE exposure->ppe ventilation Good Ventilation exposure->ventilation

References

Application of 2-(5-Bromopyridin-2-yl)propan-2-ol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 23, 2025 – In the landscape of targeted cancer therapy, the strategic design and synthesis of kinase inhibitors are of paramount importance. A key building block that has emerged in the development of novel therapeutics is 2-(5-Bromopyridin-2-yl)propan-2-ol. This versatile pyridine derivative serves as a crucial starting material for the synthesis of 2,3,5-trisubstituted pyridine scaffolds, which have demonstrated significant potential as potent inhibitors of key kinases involved in cancer cell proliferation and survival, particularly Akt (also known as Protein Kinase B).

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors, with a focus on Akt inhibitors.

Introduction to 2,3,5-Trisubstituted Pyridine-Based Kinase Inhibitors

The 2,3,5-trisubstituted pyridine core is a privileged scaffold in medicinal chemistry for targeting the ATP-binding site of various kinases. The substituents at the 2, 3, and 5-positions can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position of this compound provides a versatile handle for introducing a wide range of chemical moieties through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The propan-2-ol group at the 2-position and the potential for substitution at the 3-position of the pyridine ring allow for further structural diversification to enhance interactions with the target kinase.

Application in the Synthesis of Akt Inhibitors

A notable application of this compound is in the synthesis of potent dual inhibitors of Akt1 and Akt2.[1] The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the 5-position, followed by further modifications to build the final inhibitor molecule.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative 2,3,5-trisubstituted pyridine-based kinase inhibitor derived from a 2-(5-bromopyridin-2-yl) core structure against Akt1 and Akt2 kinases.

Compound IDTarget KinaseIC50 (nM)
Example Inhibitor 1 Akt1150
Akt280

Data is representative of compounds from this class as reported in the literature.[1]

Experimental Protocols

General Synthetic Workflow

The synthesis of 2,3,5-trisubstituted pyridine-based kinase inhibitors from this compound typically follows the workflow illustrated below.

G A This compound B Suzuki-Miyaura Coupling (with desired boronic acid/ester) A->B C 5-Aryl/heteroaryl-2-(pyridin-2-yl)propan-2-ol Intermediate B->C D Further Functionalization (e.g., at 3-position or modification of propan-2-ol) C->D E Final 2,3,5-Trisubstituted Pyridine Inhibitor D->E F Purification and Characterization (e.g., Chromatography, NMR, MS) E->F G Biological Evaluation (e.g., Kinase Assay, Cell-based Assays) F->G

Figure 1: General workflow for the synthesis and evaluation of 2,3,5-trisubstituted pyridine kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the 5-position of the pyridine ring.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-2-(pyridin-2-yl)propan-2-ol intermediate.

Characterization:

Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway

Akt is a key serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Inhibitors targeting Akt can block these pro-survival signals and induce apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Downstream->Proliferation Inhibitor 2,3,5-Trisubstituted Pyridine Inhibitor Inhibitor->Akt

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2,3,5-trisubstituted pyridine inhibitors on Akt.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly those targeting the Akt signaling pathway. The straightforward functionalization of the pyridine core through established cross-coupling methodologies allows for the rapid generation of diverse compound libraries for structure-activity relationship studies. The protocols and information provided herein serve as a guide for researchers in the design and synthesis of novel kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for Photoredox Catalysis Involving 2-(5-Bromopyridin-2-yl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 2-(5-Bromopyridin-2-yl)propan-2-ol and its derivatives in visible-light photoredox catalysis. This class of molecules serves as a versatile building block, combining the reactivity of a bromopyridine moiety with a tertiary alcohol, offering opportunities for diverse functionalization in medicinal chemistry and materials science. The primary reactivity in photoredox catalysis is centered at the carbon-bromine bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

I. Application Notes

The 5-bromopyridine core of this compound is an excellent substrate for photoredox-mediated cross-coupling reactions. The electron-deficient nature of the pyridine ring can facilitate single-electron reduction, leading to the formation of a pyridyl radical, which can then engage in various coupling processes. Dual catalysis systems, particularly those combining a photocatalyst with a nickel catalyst, are highly effective for these transformations.[1][2][3] The tertiary alcohol group at the 2-position can influence the molecule's solubility and may serve as a handle for subsequent chemical modifications.

Key Applications:
  • C(sp²)–C(sp³) Cross-Coupling: Formation of a bond between the pyridine ring and an alkyl group. This can be achieved by coupling with alkyl radical precursors.

  • C(sp²)–C(sp²) Cross-Coupling (Arylation): Synthesis of biaryl compounds by coupling with other aryl or heteroaryl partners.

  • C–N Cross-Coupling: Formation of carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds, by coupling with amines.

  • C–O Cross-Coupling: Synthesis of pyridyl ethers by coupling with alcohols.

Hypothetical Performance Data:

The following tables summarize representative, hypothetical quantitative data for the application of this compound in various photoredox catalytic reactions. These values are based on typical yields for similar bromopyridine substrates reported in the literature and should be considered as a guideline for reaction development.

Table 1: Hypothetical Data for C(sp²)–C(sp³) Cross-Coupling with Alkyl Radical Precursors

EntryAlkyl Radical PrecursorPhotocatalystNickel CatalystBaseSolventYield (%)
1Cyclohexyl OxalateIr(ppy)₃NiCl₂·glymeK₃PO₄DMF85
24-Methyl-phenylacetic acidRu(bpy)₃Cl₂NiBr₂·diglymeCs₂CO₃DMA78
3Boc-Glycine4CzIPNNiCl₂(dme)DBUAcetonitrile72
4Isobutyl bis(catecholato)silicateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂K₂CO₃1,4-Dioxane88

Table 2: Hypothetical Data for C(sp²)–C(sp²) Arylation

EntryAryl Coupling PartnerPhotocatalystNickel CatalystLigandBaseSolventYield (%)
14-Methoxyphenylboronic acidIr(ppy)₃NiCl₂·glymedtbbpyK₃PO₄DMF/H₂O92
2Phenylboronic acidRu(bpy)₃Cl₂NiBr₂·diglymedpppCs₂CO₃DMA85
32-Thiopheneboronic acid4CzIPNNiCl₂(dme)dppfK₂CO₃Acetonitrile88
44-Trifluoromethylphenylboronic acidIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂dtbbpyK₂CO₃1,4-Dioxane79

Table 3: Hypothetical Data for C–N Cross-Coupling with Amines

EntryAminePhotocatalystNickel CatalystLigandBaseSolventYield (%)
1MorpholineIr(ppy)₃NiCl₂·glymedtbbpyK₃PO₄DMF89
2AnilineRu(bpy)₃Cl₂NiBr₂·diglymedpppCs₂CO₃DMA76
3Piperidine4CzIPNNiCl₂(dme)dppfK₂CO₃Acetonitrile91
4IndoleIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂dtbbpyK₂CO₃1,4-Dioxane82

II. Experimental Protocols

The following are detailed, representative protocols for key photoredox-mediated reactions involving this compound. Note: These are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: General Procedure for C(sp²)–C(sp³) Cross-Coupling

This protocol describes a dual iridium-nickel catalyzed coupling of this compound with a carboxylic acid as an alkyl radical precursor.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.5 equiv)

  • Ir(ppy)₃ (1-2 mol%)

  • NiCl₂·glyme (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the carboxylic acid, Ir(ppy)₃, NiCl₂·glyme, dtbbpy, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen) three times.

  • Add the anhydrous, degassed DMF via syringe.

  • Place the vial approximately 5-10 cm from a blue LED lamp (450 nm).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for C(sp²)–C(sp²) Arylation (Suzuki-type)

This protocol outlines a photoredox-mediated Suzuki-type coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Ir(ppy)₃ (1-2 mol%)

  • NiCl₂·glyme (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed solvent mixture (e.g., DMF/H₂O, 9:1)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, Ir(ppy)₃, NiCl₂·glyme, dtbbpy, and K₃PO₄ to a reaction vial with a stir bar.

  • Add the degassed DMF/H₂O solvent mixture.

  • Seal the vial and remove it from the glovebox.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring for 16-24 hours.

  • After the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired biaryl product.

III. Visualizations

Diagrams of Reaction Pathways and Workflows

photoredox_catalytic_cycle cluster_photo Photocatalytic Cycle cluster_ni Nickel Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC- PC_excited->PC_reduced SET PyridylBr 2-(5-Bromopyridin-2-yl) propan-2-ol Pyridyl_radical Pyridyl Radical PyridylBr->Pyridyl_radical SET from Ni(I) or PC- NiII Ni(II)(Aryl)Br Pyridyl_radical->NiII Ni0 Ni(0)L_n Ni0->NiII Oxidative Addition NiI Ni(I)L_n NiI->Ni0 Reduction Product Coupled Product NiIII Ni(III)(Aryl)(Pyridyl) NiII->NiIII Radical Capture NiIII->NiI Reductive Elimination Coupling_Partner Coupling Partner (e.g., R-X) Coupling_Partner->Ni0 PC_reduced->Ni0 SET

Caption: Dual Photoredox-Nickel Catalytic Cycle.

experimental_workflow start Start: Oven-dried vial reagents Add Reactants: - this compound - Coupling Partner - Photocatalyst - Nickel Catalyst - Base start->reagents atmosphere Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Irradiate with Blue LEDs and Stir (12-24h) solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Flash Column Chromatography workup->purification product Final Product purification->product

Caption: General Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling reaction for 2-(5-Bromopyridin-2-yl)propan-2-ol. This sterically hindered and electronically deactivated substrate presents unique challenges that are addressed in the following sections.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause Suggested Solution
Low or No Product Yield Inefficient Catalyst System: The palladium catalyst and ligand combination may not be suitable for this sterically hindered substrate.- Catalyst: Use a high-activity palladium precatalyst such as Pd₂(dba)₃ or a pre-formed Pd-NHC complex. - Ligand: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ to promote oxidative addition and reductive elimination.[1]
Inappropriate Base: The choice and strength of the base are critical for the transmetalation step and can influence side reactions.- Screen Bases: Test a range of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][3] For this substrate, a stronger, non-nucleophilic base like K₃PO₄ is often a good starting point. - Anhydrous Conditions: Using anhydrous K₃PO₄ might require a small amount of water to be effective.[4]
Poor Solvent Choice: The solvent system affects the solubility of reagents and the stability of catalytic intermediates.- Solvent Systems: A mixture of a polar aprotic solvent and water (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, or Toluene/H₂O) often proves effective.[1][2][5] - Degassing: Thoroughly degas all solvents to prevent catalyst deactivation and homocoupling.[4]
Protodeborylation of Boronic Acid: Pyridylboronic acids can be unstable and prone to cleavage of the C-B bond.[4][6]- Milder Conditions: Use lower reaction temperatures and shorter reaction times if possible.[4] - Boronic Ester: Consider using a more stable boronic ester derivative, such as a pinacol ester.[4]
Formation of Side Products Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.- Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., nitrogen or argon).[4] - Bulky Ligands: The use of bulky ligands can sterically hinder the unwanted homocoupling pathway.[4]
Dehalogenation of Starting Material: The bromo-group is replaced by a hydrogen atom.- Optimize Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to favor the desired cross-coupling.[4]
Protodeborylation: As mentioned above, this leads to the formation of the corresponding deborylated arene.- Milder Base: Using a milder base like NaHCO₃ or KHCO₃ can sometimes reduce the rate of this side reaction.[4]
Reaction Stalls Before Completion Catalyst Deactivation: The palladium catalyst may become deactivated over the course of the reaction.- Higher Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). - Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1) to stabilize the catalyst.
Incomplete Dissolution of Reagents: Poor solubility can lead to a stalled reaction.- Solvent Screening: Test different solvent systems to ensure all reagents are sufficiently soluble at the reaction temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to start with for the Suzuki coupling of this compound?

A1: For a sterically hindered substrate like this, a high-activity catalyst system is recommended. A good starting point would be a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] Pre-formed palladium-N-heterocyclic carbene (NHC) complexes are also excellent candidates.[8]

Q2: How does the tertiary alcohol group on the substrate affect the reaction?

A2: The tertiary alcohol group introduces significant steric bulk around the 2-position of the pyridine ring, which can hinder the oxidative addition step of the catalytic cycle. This is why the use of bulky ligands is crucial, as they can promote this step. Additionally, while less common in Suzuki reactions, there is a potential for side reactions involving the alcohol under strongly basic conditions, although this is generally not a major concern.

Q3: Which base should I choose, and how much should I use?

A3: The choice of base is critical and often requires screening. Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is often effective for challenging Suzuki couplings.[4] Other common bases to consider are potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[2][3] Typically, 2 to 3 equivalents of the base relative to the limiting reagent are used.

Q4: What is the ideal solvent system for this reaction?

A4: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, DMF/water, or toluene/water.[1][2][5] The addition of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step. It is crucial to thoroughly degas the solvents to remove dissolved oxygen, which can lead to unwanted side reactions like homocoupling.[4]

Q5: My reaction is giving me a mixture of the desired product and the homocoupled boronic acid. How can I prevent this?

A5: Homocoupling is typically caused by the presence of oxygen. Ensure your reaction is performed under a strict inert atmosphere (nitrogen or argon). This involves using Schlenk techniques or a glovebox for the preparation and duration of the reaction. Thoroughly degassing all solvents and reagents before use is also essential.[4] The use of bulky ligands can also help to suppress homocoupling.[4]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a starting point for the optimization of the Suzuki coupling of this compound. The specific conditions may require further refinement.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium precatalyst and the ligand in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, and Base catalyst Prepare Catalyst Solution (Pd Precursor + Ligand) addition Add Catalyst and Solvent reagents->addition heating Heat and Stir (e.g., 80-110 °C) addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup (Extraction and Washing) monitoring->extraction purification Purify by Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for a Suzuki coupling experiment.

Troubleshooting_Tree start Low Yield or No Reaction catalyst Optimize Catalyst System (Bulky Ligand, Active Pd Source) start->catalyst Check Catalyst base Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) start->base Check Base solvent Change Solvent System (Dioxane/H₂O, Toluene/H₂O) start->solvent Check Solvent temp Adjust Temperature catalyst->temp base->temp solvent->temp

Caption: Decision tree for troubleshooting low yield in Suzuki coupling.

References

Technical Support Center: Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent method for synthesizing this compound is the Grignard reaction. This can be achieved through two primary pathways:

  • Pathway A: Reaction of a Grignard reagent formed from 2,5-dibromopyridine with acetone.

  • Pathway B: Reaction of 2-acetyl-5-bromopyridine with a methyl Grignard reagent, such as methylmagnesium bromide.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: Several side products can form depending on the chosen synthetic route and reaction conditions. These include:

  • Homocoupling Product: 5,5'-Dibromo-2,2'-bipyridine can form from the coupling of two molecules of the Grignard reagent derived from 2,5-dibromopyridine.

  • Protonated Starting Material: 2-Bromopyridine can be formed if the Grignard reagent is quenched by a proton source, such as residual water in the solvent or glassware.

  • Isomeric Alcohol: If the Grignard formation from 2,5-dibromopyridine is not completely regioselective, a small amount of the isomeric product, 2-(6-bromopyridin-3-yl)propan-2-ol, could be formed.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted 2,5-dibromopyridine or 2-acetyl-5-bromopyridine in the final product mixture.

  • Reduction Product: The ketone (acetone or 2-acetyl-5-bromopyridine) can be reduced by the Grignard reagent to the corresponding secondary alcohol, though this is typically a minor side product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Moisture in the reaction setup: Grignard reagents are highly sensitive to water, which will quench the reagent and reduce the yield.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and ensure the starting materials are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete formation of the Grignard reagent: The reaction between the bromopyridine and magnesium may not go to completion.Use freshly crushed magnesium turnings. A small crystal of iodine can be added to activate the magnesium. Ensure vigorous stirring to maintain contact between the reactants.
Incorrect stoichiometry: An incorrect ratio of Grignard reagent to the carbonyl compound can lead to a lower yield.Carefully measure the amounts of all reactants. It is common to use a slight excess of the Grignard reagent.
Low reaction temperature: The reaction may be too slow at very low temperatures.While the initial formation of the Grignard reagent may require cooling, the reaction with the carbonyl compound can often be performed at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
Issue 2: Presence of Significant Amounts of 5,5'-Dibromo-2,2'-bipyridine
Potential Cause Troubleshooting Step
High concentration of the Grignard reagent during its formation: This can favor the homocoupling side reaction.Add the solution of 2,5-dibromopyridine slowly to the magnesium turnings to maintain a low concentration of the initially formed Grignard reagent.
Presence of transition metal impurities: Certain metal impurities can catalyze the coupling reaction.Use high-purity magnesium and solvents.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step
Presence of multiple side products with similar polarities to the desired product. Column chromatography is the most effective method for purification. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate) solvents is recommended. Careful monitoring of the fractions by TLC is crucial.[1]
The product is an oil and difficult to crystallize. If direct crystallization is challenging, consider converting the alcohol to a solid derivative (e.g., a tosylate or a urethane) for purification, followed by regeneration of the alcohol.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the Grignard reaction of 2,5-dibromopyridine and acetone is provided below.

Materials:

  • 2,5-Dibromopyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to the flask.

  • Dissolve 2,5-dibromopyridine in anhydrous THF and add it to the dropping funnel.

  • Slowly add a small portion of the 2,5-dibromopyridine solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle heating if necessary.

  • Once the reaction has started (indicated by a color change and/or gentle refluxing), add the remaining 2,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of acetone in anhydrous THF dropwise to the cooled Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

To aid in understanding the reaction process and potential issues, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Side Products 2_5_Dibromopyridine 2,5-Dibromopyridine Grignard_Formation Grignard Reagent Formation (in anhydrous THF) 2_5_Dibromopyridine->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Acetone Acetone Nucleophilic_Addition Nucleophilic Addition Acetone->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Forms (5-bromo-2-pyridyl)magnesium bromide Side_Product_1 5,5'-Dibromo-2,2'-bipyridine (Homocoupling) Grignard_Formation->Side_Product_1 Side Reaction Side_Product_2 2-Bromopyridine (Protonation) Grignard_Formation->Side_Product_2 Side Reaction (if water is present) Quench Aqueous Workup (NH4Cl) Nucleophilic_Addition->Quench Side_Product_3 Unreacted Starting Material Nucleophilic_Addition->Side_Product_3 Incomplete Reaction Target_Product This compound Quench->Target_Product Troubleshooting_Logic Problem Observed Problem Low_Yield Low Yield of Product Problem->Low_Yield High_Bipyridine High Amount of Bipyridine Side Product Problem->High_Bipyridine Purification_Difficulty Difficulty in Purification Problem->Purification_Difficulty Cause1 Moisture Contamination Low_Yield->Cause1 Cause2 Incomplete Grignard Formation Low_Yield->Cause2 Cause3 High Reagent Concentration High_Bipyridine->Cause3 Cause4 Similar Polarity of Products Purification_Difficulty->Cause4 Solution1 Use Anhydrous Conditions Cause1->Solution1 Solution2 Activate Magnesium / Slow Addition Cause2->Solution2 Solution3 Slow Addition of Halide Cause3->Solution3 Solution4 Optimize Column Chromatography Cause4->Solution4

References

troubleshooting low yield in Grignard reaction of 2-bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 2-bromopyridines.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Grignard reaction of 2-bromopyridines.

Q1: My Grignard reaction with 2-bromopyridine fails to initiate. What are the possible causes and how can I resolve this?

A1: Failure to initiate is a common issue, often stemming from the passivating layer of magnesium oxide on the magnesium surface or the presence of moisture.[1][2]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware should be flame-dried under an inert atmosphere or oven-dried. Solvents like THF or diethyl ether must be anhydrous, as Grignard reagents are quenched by water.[1][2]

  • Activate the Magnesium: The magnesium turnings need activation to remove the oxide layer.[1] Several methods can be employed:

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the observation of bubbling (ethylene gas) indicates activation.[2][3]

    • Mechanical Activation: Crush the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh surface.[4]

    • Sonication: Using an ultrasonic bath can help clean the magnesium surface.[4]

  • Initiation Aids: Gentle warming of the flask can help start the reaction. However, be prepared to cool the reaction, as it is exothermic.[1][2]

Q2: My reaction started, but the yield of the 2-pyridylmagnesium bromide is very low. What are the likely side reactions and how can I minimize them?

A2: Low yields are often due to side reactions, with Wurtz-type homocoupling being a major contributor.[1] This is where the formed Grignard reagent reacts with the starting 2-bromopyridine to form 2,2'-bipyridine.[5]

Strategies to Minimize Side Reactions:

  • Slow Addition: Add the 2-bromopyridine solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, reducing the likelihood of it reacting with the already formed Grignard reagent.[1]

  • Maintain Moderate Temperature: While some initial heating may be required, the reaction is exothermic. It may be necessary to cool the reaction to maintain a gentle reflux and avoid favoring the coupling reaction, which is often promoted at higher temperatures.[1][6]

  • Highly Activated Magnesium: Ensure the magnesium is sufficiently activated before and during the addition of the 2-bromopyridine. A more reactive magnesium surface will favor the formation of the Grignard reagent over the coupling side reaction.[1][6]

  • Dilute Conditions: Using more dilute solutions can also help to reduce the rate of bimolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Grignard reaction of 2-bromopyridine?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[7] THF is often preferred as it is a better solvent for stabilizing the Grignard reagent.[8] The choice of solvent can impact the reaction's success, and greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have shown comparable or even superior yields in some cases.[7]

Q2: Can I use 2-chloropyridine or 2-iodopyridine instead of 2-bromopyridine?

A2: The reactivity of the starting halide is a critical factor. The general order of reactivity is R-I > R-Br > R-Cl.[9] While 2-iodopyridine would be more reactive, it is also more expensive and less stable. 2-chloropyridine is less reactive and may require longer initiation times or more vigorous activation of the magnesium, often resulting in lower and more variable yields.[9]

Q3: Are there alternative methods to the traditional Grignard reaction for preparing 2-pyridyl organometallics?

A3: Yes, several alternative methods exist:

  • Halogen-Magnesium Exchange: This method involves reacting the 2-bromopyridine with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).[10] The use of i-PrMgCl·LiCl (Turbo Grignard) can accelerate the exchange and is compatible with a wider range of functional groups.[11][12]

  • Light-Promoted Coupling: A recent method uses purple light to promote the coupling of 2-bromopyridines with Grignard reagents without the need for a transition metal catalyst. This process involves a single electron transfer (SET) mechanism.[13]

Q4: My reaction turns black and cloudy after prolonged heating. Is this normal?

A4: While some cloudiness is expected as the Grignard reagent forms, a blackening of the reaction mixture, especially after prolonged heating, may indicate decomposition or significant side reactions.[8] It is generally recommended to reflux the reaction only as long as necessary for the magnesium to be consumed.[8]

Data Presentation

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodTypical AmountObservable IndicatorsInitiation Temperature (°C)Notes
Iodine (I₂) crystals A few small crystalsDisappearance of purple/brown colorRoom temperature to gentle warmingA very common and simple method.[14]
1,2-Dibromoethane (DBE) A few dropsBubbling (ethylene gas evolution)Room temperatureThe reaction with DBE is often vigorous.[14]
Mechanical Crushing N/ALocalized bubbling or cloudinessRoom temperatureExposes fresh magnesium surface.[14]
Sonication N/AGeneral cloudiness and warmingRoom temperatureCleans the magnesium surface through cavitation.[14]
DIBAH 5-12 mol%Temperature increase≤ 20°C for aryl halidesAlso acts as a drying agent.[15][16]

Table 2: Comparison of Solvents for Grignard Synthesis

SolventBoiling Point (°C)Flash Point (°C)Peroxide FormationTypical Reaction Yield
Diethyl Ether 34.6-45HighGood to Excellent
Tetrahydrofuran (THF) 66-14HighGood to Excellent
2-Methyltetrahydrofuran (2-MeTHF) 80-11LowComparable to THF
Cyclopentyl methyl ether (CPME) 106-1LowGood

Data compiled from various sources, including BenchChem technical guides.[7]

Experimental Protocols

Protocol 1: Preparation of 2-Pyridylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • 2-bromopyridine (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Iodine (1-2 small crystals)

Procedure:

  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: Place the magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool.

  • Initial Solvent Addition: Add a small amount of anhydrous ether or THF to just cover the magnesium turnings.

  • Preparation of Halide Solution: Dissolve the 2-bromopyridine in anhydrous ether or THF in the dropping funnel.

  • Initiation: Add a small portion of the 2-bromopyridine solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

  • Grignard Formation: Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours, or until the magnesium is consumed.

Protocol 2: Halogen-Magnesium Exchange for 2-Pyridylmagnesium Bromide

Materials:

  • 2-bromopyridine (1.0 equivalent)

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF (e.g., 2.0 M) (1.0 equivalent)

  • Anhydrous diethyl ether or THF

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, add the 2.0 M solution of isopropylmagnesium chloride in THF.

  • Addition of 2-bromopyridine: Prepare a solution of 2-bromopyridine in anhydrous diethyl ether or THF and add it dropwise to the i-PrMgCl solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The exchange reaction is typically complete within 3 hours. The resulting solution of 2-pyridylmagnesium bromide can be used directly.[10]

Visualizations

Troubleshooting_Initiation Troubleshooting Grignard Initiation Failure start Reaction Fails to Initiate check_anhydrous Are glassware and solvents rigorously anhydrous? start->check_anhydrous activate_mg Is the magnesium activated? check_anhydrous->activate_mg Yes dry_reagents Flame-dry glassware. Use anhydrous solvents. check_anhydrous->dry_reagents No add_activator Activate Magnesium: - Add I₂ crystal - Add 1,2-dibromoethane - Crush Mg turnings activate_mg->add_activator No initiation_aids Apply gentle heat. Add a small amount of a more reactive alkyl halide. activate_mg->initiation_aids Yes dry_reagents->start success Reaction Initiates add_activator->success initiation_aids->success failure Reaction still fails. Consider fresh reagents or alternative methods. initiation_aids->failure

Caption: Troubleshooting workflow for a failed Grignard reaction initiation.

Low_Yield_Troubleshooting Troubleshooting Low Yield in 2-Bromopyridine Grignard Reaction cluster_solutions Minimization Strategies start Low Yield of 2-Pyridylmagnesium Bromide side_reaction Primary Cause: Wurtz-type Homocoupling (2,2'-Bipyridine Formation) start->side_reaction slow_addition Slow, dropwise addition of 2-bromopyridine solution side_reaction->slow_addition Control Reactant Concentration moderate_temp Maintain moderate reaction temperature (use cooling if needed) side_reaction->moderate_temp Control Reaction Temperature activated_mg Ensure high activity of magnesium side_reaction->activated_mg Enhance Desired Reaction Rate dilute_conditions Use more dilute reaction conditions side_reaction->dilute_conditions Reduce Bimolecular Reactions improved_yield Improved Yield of Grignard Reagent slow_addition->improved_yield moderate_temp->improved_yield activated_mg->improved_yield dilute_conditions->improved_yield

Caption: Logical relationships for troubleshooting low yield.

References

Technical Support Center: Purification of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-(5-Bromopyridin-2-yl)propan-2-ol following its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, which is typically synthesized via the Grignard reaction between 2,5-dibromopyridine and acetone.

Problem 1: Low Purity After Initial Work-up (<90%)

Possible Cause Suggested Solution
Incomplete Reaction: Unreacted 2,5-dibromopyridine and the Grignard reagent of 2-bromopyridine may be present.- Ensure the Grignard reagent was fully formed before adding acetone. The formation is often indicated by a color change and gentle reflux. - Consider extending the reaction time or slightly increasing the temperature to drive the reaction to completion.
Side Reactions: Formation of byproducts such as 2-bromo-5-(propan-2-ylidene)pyridine through dehydration of the product, or bipyridyl compounds from Wurtz-type coupling.- Maintain a low reaction temperature during the addition of acetone to minimize side reactions. - Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at a low temperature.
Hydrolysis of Grignard Reagent: Premature quenching of the Grignard reagent by moisture.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents for the reaction.

Problem 2: Presence of a Persistent Yellow/Brown Color in the Product

Possible Cause Suggested Solution
Formation of Colored Impurities: Biphenyl-like impurities can form, especially if the reaction temperature is high.- Treat the crude product solution with activated charcoal before filtration to adsorb colored impurities. - Column chromatography is highly effective at removing colored byproducts.
Degradation of the Product: The product may be sensitive to acid or heat.- Avoid strong acidic conditions during work-up. - Use a neutral or slightly basic aqueous wash. - Concentrate the product under reduced pressure at a low temperature.

Problem 3: Difficulty in Removing a Specific Impurity

Possible Cause Suggested Solution
Co-elution in Column Chromatography: The impurity has a similar polarity to the product.- Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes or dichloromethane in hexanes can improve separation. - Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
Co-crystallization: The impurity has a similar crystal lattice energy to the product.- Try a different solvent or a solvent mixture for recrystallization. Common solvent pairs include ethanol/water or ethyl acetate/hexanes. - A second, different purification method (e.g., column chromatography followed by recrystallization) is often necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include unreacted starting materials (2,5-dibromopyridine), the Grignard reagent of 2-bromopyridine, and byproducts from side reactions such as the Wurtz coupling product (e.g., 5,5'-dibromo-2,2'-bipyridine). Additionally, hydrolysis of the Grignard reagent can lead to the formation of 2-bromopyridine.

Q2: What is a recommended starting point for column chromatography to purify this compound?

A2: A good starting point for silica gel column chromatography is an eluent system of ethyl acetate in hexanes. You can begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product on a TLC plate.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: A mixed solvent system is often effective for the recrystallization of pyridyl alcohols. A common choice is a mixture of a solvent in which the compound is soluble (e.g., ethanol, methanol, or ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., water or hexanes). The optimal solvent and ratio should be determined experimentally on a small scale.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by comparing the spectra to that of a pure standard.

  • Mass Spectrometry (MS): MS can help to identify the molecular weight of any impurities present.

Q5: My product is an oil and will not crystallize. What should I do?

A5: If the product oils out during recrystallization, it could be due to several factors:

  • High Impurity Level: The presence of significant impurities can inhibit crystallization. Consider further purification by column chromatography.

  • Inappropriate Solvent: The chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.

  • Cooling Too Quickly: Rapid cooling can lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Supersaturation: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot solution to reduce saturation.

Data on Purification Methods

The following table summarizes the expected purity levels of this compound after applying different purification techniques. These values are representative of typical outcomes in organic synthesis.

Purification MethodStarting PurityPurity After 1st PassPurity After 2nd Pass
Column Chromatography ~85-90%~95-98%>99%
Recrystallization ~90-95%~97-99%>99.5%
Acid-Base Extraction ~85-90%~92-95%N/A

Note: The effectiveness of each method can vary depending on the nature and quantity of the impurities present.

Experimental Protocols

Protocol 1: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

  • Addition of Anti-solvent: While the solution is still hot, slowly add a hot anti-solvent in which the product is poorly soluble (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add a few drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature. The product should crystallize out. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product (this compound) purity_check1 Purity Check (TLC/HPLC) start->purity_check1 low_purity Low Purity (<95%) purity_check1->low_purity Purity < 95% high_purity High Purity (≥95%) purity_check1->high_purity Purity ≥ 95% column_chrom Column Chromatography low_purity->column_chrom recrystallization Recrystallization high_purity->recrystallization purity_check2 Purity Check (TLC/HPLC) column_chrom->purity_check2 recrystallization->purity_check2 final_product Pure Product (>99%) purity_check2->final_product Purity > 99% troubleshoot Troubleshoot Synthesis/ Further Purification purity_check2->troubleshoot Purity ≤ 99%

Caption: Troubleshooting workflow for the purification of this compound.

Synthesis_and_Purification_Overview start_materials Starting Materials: 2,5-Dibromopyridine Mg, Acetone grignard_reaction Grignard Reaction start_materials->grignard_reaction workup Aqueous Work-up (Quenching & Extraction) grignard_reaction->workup crude_product Crude Product workup->crude_product purification Purification (Column Chromatography/ Recrystallization) crude_product->purification pure_product Pure This compound purification->pure_product

Caption: General workflow for the synthesis and purification of the target compound.

Technical Support Center: Degradation Pathways for Bromopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the degradation of bromopyridine compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the study of bromopyridine degradation.

Issue 1: Inconsistent or No Degradation Observed

Q: My bromopyridine compound is not degrading or the degradation rate is inconsistent across replicates. What are the possible causes and solutions?

A: Inconsistent or absent degradation can stem from several factors, particularly in microbial degradation studies. Key areas to investigate include the microbial culture, experimental conditions, and substrate availability.

Possible Causes and Suggested Solutions:

Possible CauseSuggested Solution
Inappropriate Microbial Culture The selected microbial culture may lack the specific enzymes required for bromopyridine degradation. It is advisable to use a known pyridine-degrading microbial strain or to screen various environmental samples from contaminated sites to isolate effective strains.[1]
Toxicity of Bromopyridine High concentrations of the bromopyridine compound may be toxic to the microorganisms.[1] Consider performing a dose-response experiment to determine the optimal, non-toxic concentration for your microbial culture.
Suboptimal Experimental Conditions The pH, temperature, and aeration are critical for microbial activity.[1] Ensure these parameters are optimized for the specific microbial strain being used. Regularly monitor and buffer the pH of the growth medium as metabolic activity can cause shifts.[1]
Nutrient Depletion Essential nutrients in the culture medium may be depleted over the course of the experiment, halting microbial activity.[1] Consider replenishing essential nutrients to sustain the degradation process.
Uneven Inoculum or Substrate Distribution Inconsistent inoculum size or incomplete dissolution of the bromopyridine compound can lead to variability between replicates.[1] Ensure a standardized and homogeneous inoculum is used and that the substrate is thoroughly dissolved in the medium before inoculation.[1]
Issue 2: Formation of Unexpected Byproducts

Q: I am observing unexpected peaks in my analytical chromatogram (HPLC, GC-MS). How can I identify these and what might be their origin?

A: The appearance of unexpected peaks often indicates the formation of degradation intermediates or byproducts of side reactions.

Troubleshooting Steps:

  • Confirm Peak Identity: Utilize mass spectrometry (MS) to determine the mass-to-charge ratio of the unexpected peaks and elucidate their structures.[2]

  • Run a Blank: Inject a sample of your solvent and reagents (a blank) to rule out contamination from these sources.[1]

  • Monitor Over Time: Analyze samples at different time points throughout the experiment to track the formation and potential subsequent degradation of these intermediates.[1]

  • Consider Side Reactions: A common side reaction, especially in palladium-catalyzed cross-coupling reactions, is hydrodehalogenation, which results in the replacement of the bromine atom with a hydrogen atom.[3]

Common Byproducts and Their Prevention:

ByproductCommon CausePrevention Strategy
Debrominated Pyridine Hydrodehalogenation, a common side reaction in palladium-catalyzed reactions.[3]- Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[3]- Ensure all reagents are of high purity to avoid hydride sources.[3]- Optimize the solvent system; a mixture with water can sometimes suppress this side reaction.[3]
Hydroxylated Pyridines Common intermediates in many microbial degradation pathways.[1]These are expected intermediates. Their identification helps in elucidating the degradation pathway.
Issue 3: Poor Analytical Signal or Peak Shape

Q: I am experiencing issues with my analytical method, such as low sensitivity, poor peak shape, or irreproducible retention times in HPLC/LC-MS. How can I troubleshoot this?

A: Analytical issues can obscure the true results of your degradation experiment. Proper method development and maintenance are crucial.

Troubleshooting Analytical Issues:

ProblemPossible Cause(s)Suggested Solution(s)
Low Sensitivity / No Peak (GC-MS) - Analyte is not volatile or is thermally labile.- Poor ionization.[1]- Consider derivatization to increase volatility.- Optimize ion source parameters.[1]
Poor Peak Shape (HPLC/LC-MS) - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload.[1]- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a mobile phase modifier.- Inject a smaller sample volume or a more dilute sample.[1]
Irreproducible Retention Times (HPLC/LC-MS) - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation.[1]- Ensure proper mixing and degassing of the mobile phase.- Use a column oven for temperature control.- Flush the column with a strong solvent or replace it if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for bromopyridine compounds?

A1: Bromopyridine compounds can degrade through several pathways, including:

  • Microbial Degradation: Bacteria and fungi can utilize bromopyridines as a source of carbon and nitrogen, breaking them down into simpler, non-toxic compounds.[4] This often involves initial hydroxylation of the pyridine ring.[1][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the breakdown of bromopyridine compounds.[1] This is a significant abiotic degradation pathway in aqueous environments.[1]

  • Hydrolytic Degradation: Bromopyridines can undergo hydrolysis, where the compound reacts with water, leading to the cleavage of bonds. The rate of hydrolysis is often dependent on pH and temperature.[6]

  • Oxidative Degradation: Advanced oxidation processes (AOPs) involving reactive oxygen species can effectively degrade bromopyridines.[1] Mechanochemical oxidative degradation is also a potential pathway.[7]

Q2: What are the typical intermediate products formed during bromopyridine degradation?

A2: The intermediates formed depend on the degradation pathway. In many microbial pathways, hydroxylated pyridines, such as dihydroxypyridines, are common intermediates.[1] For example, the degradation of 2-hydroxypyridine can lead to the formation of 2,5-dihydroxypyridine.[1] Abiotic degradation can also produce a variety of intermediates. For instance, the photodegradation of 2-chloropyridine (a related halopyridine) can yield products like 1H-pyrrole-2-carboxaldehyde.[1]

Q3: How can I monitor the degradation of my bromopyridine compound and its products?

A3: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is one of the most common methods for separating and quantifying the parent compound and its degradation products.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and structurally elucidating unknown degradation products by providing mass information.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable bromopyridine compounds and their degradation products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of degradation products, especially when trying to confirm the position of functional groups.[3]

Q4: What are the key factors that influence the rate of bromopyridine degradation?

A4: The rate of degradation can be influenced by several factors:

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.[6][10]

  • pH: The pH of the medium can significantly affect hydrolytic degradation and the activity of microorganisms in microbial degradation.[10]

  • Presence of a Catalyst: In photodegradation, the presence of a catalyst like Pt-ZnO can enhance the degradation rate.[1]

  • Soil Properties: In soil studies, factors like organic matter content and microbial activity play a crucial role in the degradation rate.[10]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[2][11]

  • Preparation of Stock Solution: Prepare a stock solution of the bromopyridine compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add the stock solution to a 0.1 M HCl solution and incubate at a specified temperature (e.g., 60°C).[2]

    • Base Hydrolysis: Add the stock solution to a 0.1 M NaOH solution and incubate at a specified temperature (e.g., 60°C).[2]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and store at room temperature, protected from light.[2]

    • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., in a photostability chamber) according to ICH Q1B guidelines.[2] A control sample should be kept in the dark.[2]

    • Thermal Degradation: Store a solid sample of the compound in a controlled oven at an elevated temperature (e.g., 80°C).[2]

  • Sampling: At various time points, withdraw aliquots from each stress condition.

  • Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.[2]

Protocol 2: Microbial Degradation Experiment

This protocol provides a general workflow for assessing the microbial degradation of a bromopyridine compound.

  • Culture Preparation: Prepare a liquid culture of a known pyridine-degrading microorganism or an enriched environmental consortium in a suitable growth medium.

  • Inoculation: Inoculate a sterile medium containing a known concentration of the bromopyridine compound as the sole carbon and/or nitrogen source with the prepared microbial culture.

  • Incubation: Incubate the cultures under optimal conditions of temperature, pH, and aeration with constant agitation.

  • Sampling: Aseptically collect samples at different time points during the incubation period.

  • Sample Preparation: Centrifuge the samples to separate the microbial cells from the supernatant. Filter the supernatant through a 0.22 µm filter.[1]

  • Analysis: Analyze the filtered supernatant using an appropriate analytical method (e.g., HPLC, LC-MS) to determine the concentration of the remaining bromopyridine compound and to identify any degradation products.[1]

Visualizations

Logical Flow for Troubleshooting Degradation Experiments

G Troubleshooting Flow for Degradation Experiments Start Degradation Experiment Issue NoDeg No or Inconsistent Degradation Start->NoDeg Byproducts Unexpected Byproducts Start->Byproducts Analysis Analytical Issues Start->Analysis Culture Check Microbial Culture NoDeg->Culture Conditions Verify Experimental Conditions (pH, Temp, Nutrients) NoDeg->Conditions Toxicity Assess Substrate Toxicity NoDeg->Toxicity Identify Identify Peaks (MS) Byproducts->Identify Contamination Check for Contamination (Blank) Byproducts->Contamination SideRxns Consider Side Reactions (e.g., Hydrodehalogenation) Byproducts->SideRxns PeakShape Optimize Mobile Phase / Injection Vol. Analysis->PeakShape Retention Check System Stability (Temp, Flow, Column) Analysis->Retention Sensitivity Optimize Detection / Derivatize Analysis->Sensitivity

Caption: A flowchart for troubleshooting common issues in degradation experiments.

General Microbial Degradation Pathway of Pyridine Ring

G Generalized Microbial Degradation of Pyridine Bromopyridine Bromopyridine Hydroxylated Hydroxylated Intermediates (e.g., Dihydroxypyridines) Bromopyridine->Hydroxylated Hydroxylation RingCleavage Ring Cleavage Products Hydroxylated->RingCleavage Ring Fission Metabolites Central Metabolites (e.g., Succinic Acid) RingCleavage->Metabolites Further Metabolism Biomass Incorporation into Biomass Metabolites->Biomass

Caption: A simplified diagram of a common microbial degradation pathway for pyridine compounds.

References

Technical Support Center: Managing Exotherms in Large-Scale 2-(5-Bromopyridin-2-yl)propan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing exotherms during the large-scale synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol. This reaction, likely involving a Grignard reagent, is highly exothermic and requires careful control to ensure safety and product quality.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the large-scale synthesis of this compound.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is increasing much faster than anticipated, and the cooling system is struggling to keep up. What should I do?

A: An uncontrolled temperature rise is a sign of a potential thermal runaway, a hazardous situation that requires immediate and calm action.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the Grignard reagent (e.g., methylmagnesium bromide) or the electrophile (e.g., 5-bromo-2-acetylpyridine).[1][2]

  • Enhance Cooling: Maximize the cooling to the reactor. This may involve increasing the flow rate of the coolant or switching to a colder cooling medium if available.[2]

  • Emergency Quenching: If the temperature continues to rise despite maximum cooling, be prepared to initiate an emergency quenching procedure. This typically involves adding a pre-determined, cold, and inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction mixture, thereby slowing the reaction rate.[2]

  • Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity of the situation. If the temperature rise cannot be controlled, follow established emergency shutdown and evacuation procedures.

Post-Incident Analysis and Prevention:

  • Review Reaction Parameters: After stabilizing the reactor, thoroughly review all reaction parameters. Discrepancies in reactant concentration, catalyst loading, or addition rates are common causes.

  • Heat Flow Calorimetry: Conduct heat flow calorimetry studies on a smaller scale to accurately determine the reaction's heat of reaction and the maximum temperature of the synthesis reaction (MTSR) under process conditions.[2] This data is crucial for designing an adequate cooling system for the larger scale.

Issue 2: Delayed Reaction Initiation

Q: I've started adding the Grignard reagent, but the reaction doesn't seem to have initiated, and the temperature is not increasing as expected. What are the risks and what should I do?

A: A delayed initiation is a significant safety concern. The unreacted Grignard reagent and electrophile can accumulate, and a sudden initiation can lead to a violent exotherm that overwhelms the cooling system.[1][3]

Troubleshooting and Prevention:

  • Confirm Reagent Activity: Ensure the Grignard reagent is active. Small-scale tests or titration can confirm its concentration and reactivity.

  • Magnesium Activation: The passivating layer of magnesium oxide can inhibit the reaction.[4] Ensure proper activation of magnesium if preparing the Grignard reagent in-situ. Methods include using iodine, 1,2-dibromoethane, or mechanical stirring.[4]

  • In-situ Monitoring: Employ in-situ monitoring techniques like FTIR to track the concentration of reactants.[3] A decrease in the starting material concentration confirms initiation.[3]

  • Controlled Initial Charge: Add a small portion of the Grignard reagent and wait for a clear sign of initiation (e.g., a slight temperature increase) before proceeding with the rest of the addition.[3]

Issue 3: Localized Hotspots and Poor Heat Transfer

Q: I'm observing localized boiling or discoloration near the reagent addition point, even though the bulk temperature seems to be under control. What could be the cause?

A: Localized hotspots indicate poor mixing and inefficient heat dissipation. This can lead to side reactions, impurity formation, and an increased risk of a runaway reaction.

Solutions:

  • Improve Agitation: Ensure the stirrer design and speed are adequate for the reactor size and viscosity of the reaction mixture. Poor mixing can lead to uneven reactant distribution.

  • Optimize Reagent Addition:

    • Subsurface Addition: Introduce the Grignard reagent below the surface of the reaction mixture, near the impeller, to ensure rapid dispersion.[2]

    • Multiple Addition Points: For very large reactors, consider multiple addition points to distribute the reactant more evenly.[2]

  • Dilution: Increasing the solvent volume can help to dissipate heat more effectively and maintain a more uniform temperature profile.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dangerous exotherms in the large-scale synthesis of this compound?

A1: The primary causes include:

  • Reaction Initiation: A delayed start can lead to the accumulation of reactants, causing a sudden and large heat release upon initiation.[1]

  • Heat Generation vs. Heat Removal: The heat generated by the reaction can exceed the heat removal capacity of the reactor, especially during scale-up, as the surface-area-to-volume ratio decreases.[1]

  • Rapid Reagent Addition: Adding the Grignard reagent too quickly can lead to a rapid, uncontrolled reaction and a subsequent thermal runaway.[1]

  • Inadequate Cooling: An undersized or malfunctioning cooling system can fail to control the reaction temperature.

Q2: What are the main safety hazards associated with an uncontrolled exotherm in this reaction?

A2: Uncontrolled exotherms present significant safety hazards, including:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can lead to a thermal runaway.[1]

  • Fire and Explosion: The solvents typically used, such as diethyl ether or THF, are highly flammable. A breach of the reactor due to over-pressurization can lead to a fire or explosion.[1]

  • Release of Toxic Fumes: Thermal decomposition of pyridine-containing compounds can release toxic vapors like nitrogen oxides, carbon monoxide, and hydrogen bromide.[5][6]

Q3: How can I safely scale up the synthesis of this compound?

A3: Safe scale-up requires a thorough understanding of the reaction's thermal hazards. Key steps include:

  • Calorimetric Studies: Perform reaction calorimetry (e.g., RC1) to determine the heat of reaction, adiabatic temperature rise, and the rate of heat evolution.

  • Process Hazard Analysis (PHA): Conduct a thorough PHA to identify potential failure modes and their consequences.

  • Engineering Controls: Ensure the reactor is properly designed with an adequate cooling capacity, pressure relief systems, and a robust agitation system.

  • Controlled Dosing: Implement a controlled addition strategy for the Grignard reagent, often based on calorimetric data, to ensure the rate of heat generation does not exceed the rate of heat removal.[7]

Q4: What role does the choice of solvent play in managing the exotherm?

A4: The solvent choice is critical. A solvent with a higher boiling point, like THF, can offer a wider operating temperature range compared to diethyl ether, which can help manage the reaction temperature.[1] However, the higher boiling point also means a runaway reaction can reach a more dangerous temperature. The solvent's ability to dissolve the Grignard reagent and its heat capacity also play important roles in heat dissipation.

Data Presentation

Table 1: Illustrative Reaction Parameters for Exotherm Control

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)Manufacturing Scale (1000 L)
Grignard Reagent Addition Time 30 - 60 minutes2 - 4 hours4 - 8 hours
Initial Reaction Temperature 0 - 5 °C0 - 5 °C0 - 5 °C
Maximum Allowable Temperature 20 °C25 °C25 °C
Cooling Medium Ice/water bathChiller (-10 °C)Chiller (-15 °C)
Agitator Speed 200 - 300 RPM100 - 150 RPM50 - 100 RPM (with appropriate impeller)

Note: These values are illustrative and should be determined for each specific process based on calorimetric data and risk assessment.

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended Action
Rapid Temperature Rise Reagent addition too fast; Inadequate coolingStop addition, maximize cooling, prepare for quench.
No Initial Temperature Rise Delayed initiationStop addition, check for signs of reaction, consider adding initiator.
Localized Boiling Poor mixingIncrease agitation, check for subsurface addition.
Pressure Buildup Blocked vent; Runaway reactionStop addition, check vent, initiate emergency procedures.

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Grignard Reaction

Warning: This is a highly exothermic reaction and should only be performed by trained personnel in a facility equipped with appropriate safety measures.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).

    • Charge the reactor with a solution of 5-bromo-2-acetylpyridine in an anhydrous ether solvent (e.g., THF).

    • Cool the reactor contents to the desired initial temperature (e.g., 0 °C) using the cooling jacket.

  • Reagent Addition:

    • Begin slow, controlled, subsurface addition of the Grignard reagent (e.g., methylmagnesium bromide solution) via a dosing pump.

    • The addition rate should be based on prior calorimetric data to ensure the heat generated can be effectively removed by the cooling system.[2]

    • Continuously monitor the internal reaction temperature and the temperature of the cooling jacket inlet and outlet.

  • Reaction Monitoring:

    • Maintain a constant internal temperature throughout the addition.

    • If the temperature begins to rise above the setpoint, slow down or stop the reagent addition until the temperature is back under control.[2]

    • Take periodic samples to monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Reaction Completion and Work-up:

    • After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete.

    • Once complete, cool the reaction mixture to a safe temperature before proceeding with the quenching and work-up steps.

Protocol 2: Emergency Quenching Procedure

  • Preparation: A quenching solution (e.g., a cold, saturated aqueous solution of ammonium chloride or a dilute acid) should be prepared in advance and be readily accessible. The volume should be sufficient to neutralize any unreacted Grignard reagent and absorb the thermal energy.

  • Execution:

    • If a thermal runaway is detected and cannot be controlled by stopping the feed and maximizing cooling, immediately begin the controlled addition of the quenching solution to the reactor.

    • The addition should be done at a rate that controls the exotherm from the quenching reaction itself, which can also be significant.

    • Continue to monitor the reactor temperature and pressure until the reaction is fully quenched and the temperature is stable.

Mandatory Visualization

Experimental_Workflow prep1 Clean & Dry Reactor prep2 Inert Atmosphere Purge prep1->prep2 prep3 Charge Electrophile & Solvent prep2->prep3 prep4 Cool to Initial Temperature prep3->prep4 add Controlled Reagent Addition prep4->add monitor Monitor Temperature & Progress add->monitor complete Stir to Completion monitor->complete cool Cool Reaction Mixture complete->cool quench Controlled Quenching cool->quench extract Extraction & Purification quench->extract

Caption: Experimental workflow for a large-scale Grignard reaction.

Thermal_Runaway_Troubleshooting start Uncontrolled Temperature Rise Detected stop_feed Immediately Stop All Reagent Feeds start->stop_feed max_cool Maximize Reactor Cooling stop_feed->max_cool monitor_temp Monitor Temperature Trend max_cool->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing continue_monitoring Continue Monitoring Until Stable temp_decreasing->continue_monitoring Yes emergency_quench Initiate Emergency Quenching temp_decreasing->emergency_quench No post_analysis Post-Incident Analysis continue_monitoring->post_analysis evacuate Alert Personnel & Evacuate emergency_quench->evacuate evacuate->post_analysis

Caption: Troubleshooting decision tree for a thermal runaway event.

Heat_Management_Concept cluster_generation Heat Generation cluster_removal Heat Removal rate Rate of Reagent Addition balance Thermal Balance rate->balance concentration Reactant Concentration concentration->balance kinetics Reaction Kinetics kinetics->balance cooling Cooling System Capacity cooling->balance mixing Agitation Efficiency mixing->balance surface_area Reactor Surface Area to Volume Ratio surface_area->balance safe_op Safe Operation balance->safe_op Heat Removal >= Heat Generation runaway Thermal Runaway balance->runaway Heat Generation > Heat Removal

Caption: Relationship between heat generation and heat removal in a chemical reactor.

References

Technical Support Center: Alternative Catalysts for Cross-Coupling with 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for selecting alternative catalysts in cross-coupling reactions involving 2-(5-Bromopyridin-2-yl)propan-2-ol. The inherent challenges of this substrate, including potential catalyst inhibition by the pyridine nitrogen and steric hindrance from the propan-2-ol group, necessitate careful consideration of the catalytic system.

Troubleshooting Guides

This section addresses specific issues that may be encountered during cross-coupling reactions with this compound.

Issue: Low or No Product Yield

Potential Cause Troubleshooting Steps & Recommendations
Catalyst Inhibition/Deactivation The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The active Pd(0) species may not be forming or is being deactivated.[1][2] Solution: • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[1] • Use well-defined, air- and moisture-stable precatalysts like PEPPSI-IPr or XPhos-Pd-G3 to ensure efficient generation of the active catalyst.[3] • Ensure rigorous degassing of solvents and reaction mixtures to prevent oxidation of the Pd(0) catalyst.[2]
Inefficient Oxidative Addition The C-Br bond on the electron-deficient pyridine ring can be difficult to activate.[4] Solution: • Increase the reaction temperature. • Switch to a more electron-rich and bulky ligand to facilitate oxidative addition.
Poor Substrate or Reagent Quality Starting materials, especially boronic acids, may be degraded or impure. Boronic acids can undergo protodeboronation or form inactive boroxines. Solution: • Use freshly purified starting materials. • Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
Suboptimal Reaction Conditions The choice of base, solvent, and temperature can significantly impact the reaction outcome.[2] Solution:Base: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. K₃PO₄ is often effective in challenging couplings.[2] • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal to dissolve all reactants.[2][4] • Temperature: While higher temperatures can improve yield, they may also promote side reactions. An optimal temperature is typically between 80-110 °C.[2]

Issue: Significant Side Product Formation

Side Product Potential Cause Mitigation Strategies
Homocoupling of Boronic Acid Promoted by the presence of oxygen or an excess of palladium catalyst.[5] Solution: • Ensure thorough degassing of the reaction mixture. • Use the correct stoichiometry of the palladium catalyst.
Protodeboronation Cleavage of the C-B bond of the boronic acid by a proton source. Solution: • Use anhydrous solvents and reagents. • Employ a weaker or less nucleophilic base. • Use more stable boronic acid derivatives like pinacol esters.[4]
Dehalogenation Reduction of the C-Br bond to a C-H bond.[2] Solution: • Try a different ligand or a milder base. • Lowering the reaction temperature may also be beneficial.[2]

Frequently Asked Questions (FAQs)

Q1: Which class of ligands is most effective for Suzuki-Miyaura coupling of this compound?

A1: Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are highly effective for Suzuki-Miyaura couplings of challenging heteroaryl halides like bromopyridines.[1][4][6] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and prevent catalyst inhibition by the pyridine nitrogen.[1][4]

Q2: Are there any air- and moisture-stable precatalysts suitable for these reactions?

A2: Yes, several commercially available precatalysts are well-suited for these applications. PEPPSI-type catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) and Buchwald's G3 or G4 precatalysts (e.g., XPhos-Pd-G3) are air- and moisture-stable, ensuring the reliable formation of the active catalytic species.[3]

Q3: What are the key considerations when choosing a base for the cross-coupling reaction?

A3: The base plays a crucial role in activating the coupling partner (e.g., the boronic acid in Suzuki coupling).[2] The strength, solubility, and steric properties of the base are important. For challenging substrates, strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[2][4] The base should be sufficiently soluble in the reaction medium.

Q4: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)?

A4: While some catalyst systems can be versatile, it is often necessary to optimize the ligand and reaction conditions for each specific type of cross-coupling reaction. For instance, ligands that are optimal for Suzuki-Miyaura coupling may not be the best choice for Buchwald-Hartwig amination. It is recommended to consult literature for catalyst systems tailored to the specific transformation.

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Data Presentation: Catalyst Performance in Cross-Coupling of Bromopyridines

The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with substrates structurally similar to this compound. Note: The data presented is for related bromopyridine substrates and should be used as a guide for catalyst selection and optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

Catalyst/PrecursorLigandBaseSolventTemp (°C)Time (h)SubstrateYield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100163-Bromo-2-methylpyridine92
Pd₂(dba)₃XPhosCs₂CO₃THF80183-Bromo-2-methylpyridine88
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90123-Bromo-2-methylpyridine85
PdCl₂(dppf)dppfK₂CO₃DME8022,6-Dibromopyridine (diarylated)High
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-10012-245-Bromonicotinic Acid-

Data compiled from various sources for structurally similar bromopyridine substrates.[1][7][8]

Table 2: Heck Coupling of Bromopyridines

CatalystLigandBaseSolventTemp (°C)SubstrateYield (%)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF-3-Bromo-2-methylpyridine-
Pd(OAc)₂-Et₃NDMF/AcetonitrileReflux1-(3-Bromopyridin-2-yl)ethanone-
Pd(OAc)₂Supramolecular LigandK₂CO₃Toluene1303-Bromopyridine-

Quantitative yield data for the specific substrate is limited in the provided search results; however, these catalyst systems are reported to be effective.[7][9][10]

Table 3: Buchwald-Hartwig Amination of Bromopyridines

Catalyst/PrecursorLigandBaseSolventTemp (°C)SubstrateAmineYield (%)
XPhos Pd G3-NaOtBuToluene1002-BromopyridineVarious92
Pd₂(dba)₃XPhosNaOtBuDioxane1002-BromopyridineVarious78
Pd(OAc)₂dpppNaOtBuToluene802-BromopyridineVarious55-98
Pd₂(dba)₃(±)-BINAPNaOtBuToluene802-bromo-6-methyl pyridinecyclohexane-1,2-diamine60

Data compiled from various sources for 2-bromopyridine derivatives.[3][11][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Degassed 1,4-dioxane/water mixture (e.g., 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Coupling using Pd(OAc)₂

This is a general procedure for the Heck reaction with aryl bromides.[7][13]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination using XPhos Pd G3

This protocol provides a reliable starting point for the amination of 2-bromopyridines.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add this compound, the amine, NaOtBu, and XPhos Pd G3 to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add the desired amount of anhydrous, degassed toluene (to make a 0.1-0.5 M solution).

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Remove the vessel from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (typically 12-24 hours), monitoring the progress by TLC, GC-MS, or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert heat Heat to Reaction Temperature (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Both R-Pd(II)L_n-R' PdII_Aryl->PdII_Both Ar'-B(OR)₂ (activated by base) Transmetal Transmetalation PdII_Both->Pd0 R-R' RedElim Reductive Elimination Product R-R' ArylHalide Ar-X BoronicAcid Ar'-B(OR)₂ Base Base

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Bromopyridin-2-yl)propan-2-ol. The information focuses on understanding and mitigating the impact of solvent choice on the reactivity of this tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most probable reaction mechanism for nucleophilic substitution of the hydroxyl group in this compound?

Given that this compound is a tertiary alcohol, the most likely mechanism for nucleophilic substitution of the hydroxyl group is the S(_N)1 (unimolecular nucleophilic substitution) pathway. This mechanism involves the formation of a tertiary carbocation intermediate, which is then attacked by a nucleophile. Polar protic solvents are known to facilitate S(_N)1 reactions by stabilizing the carbocation intermediate.[1][2][3][4][5]

Q2: How does solvent polarity affect the rate of S(_N)1 reactions for this compound?

For an S(_N)1 reaction, the rate-determining step is the formation of the carbocation intermediate. Polar solvents, particularly polar protic solvents, can stabilize this charged intermediate through hydrogen bonding and dipole-dipole interactions.[2][5] This stabilization lowers the activation energy of the rate-determining step, thus increasing the reaction rate.[6][7] Therefore, an increase in solvent polarity is expected to accelerate the reaction.[6][8]

Q3: Can the pyridine ring in this compound influence its reactivity in different solvents?

Yes, the pyridine ring can significantly influence the reactivity. In acidic conditions, the nitrogen atom of the pyridine ring can be protonated. This would make the ring more electron-withdrawing, which could destabilize the adjacent tertiary carbocation and slow down an S(_N)1 reaction. The basicity of the solvent can also play a role in the protonation state of the pyridine ring. Pyridine itself can act as a base or a nucleophilic catalyst in many organic reactions.[9]

Q4: What is the difference between polar protic and polar aprotic solvents, and which is preferred for reactions with this compound?

Polar protic solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom and can form hydrogen bonds.[1][3] They are particularly effective at stabilizing both the leaving group and the carbocation intermediate in S(_N)1 reactions.[1][2][3][5] Polar aprotic solvents (e.g., acetone, DMSO, DMF) have a dipole moment but lack an O-H or N-H bond, so they cannot act as hydrogen bond donors.[1][3] For promoting an S(_N)1 reaction with this compound, polar protic solvents are generally preferred as they effectively stabilize the carbocation intermediate.[1][2][3][10]

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The reaction may be slow due to a non-polar or aprotic solvent. For an S(_N)1 reaction, switch to a polar protic solvent like water, methanol, or ethanol to better stabilize the carbocation intermediate.[1][2][3]
Poor Solubility of Starting Material This compound may not be sufficiently soluble in the chosen solvent, leading to a slow reaction rate. Ensure your starting material is fully dissolved. Consider a co-solvent system if necessary.
Incorrect Reaction Temperature Reaction rates are temperature-dependent.[7] If the reaction is too slow at room temperature, consider gently heating the reaction mixture. Monitor for potential side reactions at higher temperatures.
Deactivation of the Substrate In strongly acidic media, the pyridine nitrogen can be protonated, which may disfavor the formation of the adjacent carbocation. Consider adjusting the pH of the reaction mixture.
Issue 2: Formation of Elimination Side Products (Alkenes)
Potential Cause Troubleshooting Steps
High Reaction Temperature Higher temperatures can favor elimination (E1) reactions over substitution (S(_N)1). Run the reaction at a lower temperature.
Strongly Basic Conditions The use of a strong, non-nucleophilic base will favor elimination. If a base is required, use a weaker, non-nucleophilic base.
Solvent Effects While polar protic solvents promote S(_N)1, under certain conditions, they can also facilitate E1. If elimination is a major issue, consider a less polar solvent, but be aware this may significantly slow the desired substitution reaction.

Data Presentation: Predicted Solvent Effects on S(_N)1 Reactivity

The following table provides a qualitative prediction of the effect of different solvents on the rate of a hypothetical S(_N)1 reaction of this compound.

Solvent Solvent Type Dielectric Constant (ε) Predicted Relative Reaction Rate Rationale
Water (H₂O)Polar Protic80.1Very FastExcellent stabilization of the carbocation and leaving group through hydrogen bonding.[1][5]
Methanol (CH₃OH)Polar Protic32.7FastGood stabilization of the carbocation intermediate.[1][3]
Ethanol (C₂H₅OH)Polar Protic24.5ModerateEffective at stabilizing the carbocation, but less polar than methanol and water.
Acetone ((CH₃)₂CO)Polar Aprotic21.0SlowCan dissolve the substrate but is less effective at stabilizing the carbocation intermediate compared to protic solvents.[1]
Dichloromethane (CH₂Cl₂)Non-Polar9.1Very SlowPoor stabilization of ionic intermediates.[1]
Hexane (C₆H₁₄)Non-Polar1.9Extremely Slow / No ReactionVery poor solubility and no stabilization of charged intermediates.[1]

Experimental Protocols

General Protocol for a Solvolysis Reaction (S(_N)1)

This protocol describes a general procedure for the solvolysis of this compound in a polar protic solvent, where the solvent also acts as the nucleophile.

  • Dissolution: Dissolve this compound in the chosen polar protic solvent (e.g., a mixture of water and ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Place the flask in a temperature-controlled bath. For many S(_N)1 reactions, gentle heating may be required to achieve a reasonable reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, neutralize the solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to obtain the pure substitution product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolution Dissolve Substrate in Polar Protic Solvent temp_control Set Reaction Temperature dissolution->temp_control monitoring Monitor Reaction (TLC, LC-MS) temp_control->monitoring workup Neutralize and Perform Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction drying Dry and Concentrate extraction->drying purification Purify Product (Chromatography) drying->purification

Caption: Experimental workflow for the solvolysis of this compound.

solvent_effects_logic solvent_choice Solvent Choice polar_protic Polar Protic (e.g., H₂O, EtOH) solvent_choice->polar_protic leads to polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) solvent_choice->polar_aprotic leads to non_polar Non-Polar (e.g., Hexane) solvent_choice->non_polar leads to high_stab High Stabilization polar_protic->high_stab results in mod_stab Moderate/Low Stabilization polar_aprotic->mod_stab results in no_stab No Stabilization non_polar->no_stab results in stabilization Stabilization of Carbocation Intermediate fast_rate Fast high_stab->fast_rate causing slow_rate Slow mod_stab->slow_rate causing no_reaction Very Slow / No Reaction no_stab->no_reaction causing rate Relative Reaction Rate (SN1)

Caption: Logical relationship between solvent type and predicted S(_N)1 reaction rate.

References

Technical Support Center: Purification of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(5-Bromopyridin-2-yl)propan-2-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low recovery of the final product after purification.

  • Potential Cause 1: Suboptimal choice of purification method. The physical properties of this compound (a polar alcohol) may lead to significant loss if the wrong technique is employed.

  • Solution 1: For crude mixtures with a significant amount of impurities, column chromatography is often the most effective initial purification step.[1] If the product is already substantially pure, recrystallization can be a high-yielding alternative.[1]

  • Potential Cause 2: Inappropriate solvent selection for recrystallization. Using a solvent in which the compound is too soluble at room temperature will result in poor crystal formation and low recovery.[2]

  • Solution 2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] For polar compounds like pyridyl alcohols, consider solvent systems such as ethanol/water or ethyl acetate/hexanes.[3]

  • Potential Cause 3: Incorrect elution solvent in column chromatography. If the eluent is too polar, the compound may elute too quickly with impurities. If it is not polar enough, the compound may not elute from the column at all.

  • Solution 3: The polarity of the eluent should be carefully optimized. A common strategy for polar compounds is to use a gradient elution, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.[2]

Problem 2: The purified product is still contaminated with impurities.

  • Potential Cause 1: Co-elution of impurities during column chromatography. Impurities with similar polarity to the desired product may be difficult to separate.

  • Solution 1: Adjust the solvent system for column chromatography. A shallower gradient or a different solvent mixture can improve resolution. Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can alter the elution order and improve separation.[2]

  • Potential Cause 2: Incomplete removal of starting materials or byproducts. The synthesis of this compound, often via a Grignard reaction with 2,5-dibromopyridine and acetone, can result in specific impurities. Potential byproducts include the starting material (2,5-dibromopyridine) and products of side reactions.

  • Solution 2: An aqueous workup prior to purification is crucial. Washing the organic layer with a dilute acid solution can help remove basic impurities.[4] For non-polar impurities like unreacted 2,5-dibromopyridine, column chromatography with a non-polar eluent should be effective.

  • Potential Cause 3: Trapping of impurities within the crystal lattice during recrystallization. If crystallization occurs too rapidly, impurities can be incorporated into the growing crystals.

  • Solution 3: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3] If impurities persist, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: When synthesizing this compound via a Grignard reaction between 2,5-dibromopyridine and acetone, you might encounter the following impurities:

  • Unreacted 2,5-dibromopyridine: This starting material is less polar than the product and can typically be separated by column chromatography.

  • Byproducts from the Grignard reagent: Formation of the Grignard reagent from 2,5-dibromopyridine can sometimes lead to side reactions.

  • Products of double addition: While less common with ketones, it's a possibility to consider.

Q2: How do I choose the right solvent system for column chromatography?

A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. For a polar compound like this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is a good choice. Start with a low percentage of the polar solvent and gradually increase it. An ideal solvent system will give your product an Rf value of around 0.3-0.4 on the TLC plate.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the chosen solvent is not ideal.

  • Solution 1: Try adding a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution to prevent supersaturation.[5]

  • Solution 2: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

  • Solution 3: Try a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a good solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[6]

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique for liquids, it may not be the best choice for this compound. Tertiary alcohols can be prone to dehydration at elevated temperatures. Given its likely high boiling point and potential for degradation, column chromatography or recrystallization are generally preferred methods.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of Polar Pyridyl Alcohols

Purification MethodSolvent System (starting recommendations)Notes
Column Chromatography Hexanes / Ethyl Acetate (gradient from 5% to 50% Ethyl Acetate)A common and effective system for moderately polar compounds. The gradient can be adjusted based on TLC analysis.
Dichloromethane / Methanol (gradient from 1% to 10% Methanol)Suitable for more polar compounds. Use with caution due to the toxicity of dichloromethane.
Recrystallization Ethanol / WaterDissolve in hot ethanol and add hot water dropwise until cloudiness persists.
Ethyl Acetate / HexanesDissolve in hot ethyl acetate and add hexanes until saturation.
Acetone / WaterA good alternative for compounds soluble in acetone.[7]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and avoid air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10%, 20%, 30%, and 50% ethyl acetate in hexanes) to elute the compounds from the column.[2]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization Purification
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Troubleshooting_Column_Chromatography start Start Purification issue Problem Encountered start->issue low_recovery Low Product Recovery issue->low_recovery No/Low Yield impure_product Product Still Impure issue->impure_product Contaminated cause_low_recovery Potential Causes low_recovery->cause_low_recovery cause_impure Potential Causes impure_product->cause_impure solution_lr1 Optimize Eluent Polarity cause_low_recovery->solution_lr1 solution_lr2 Check for Compound Degradation on Silica cause_low_recovery->solution_lr2 solution_ip1 Adjust Eluent Gradient for Better Separation cause_impure->solution_ip1 solution_ip2 Consider a Different Stationary Phase (e.g., Alumina) cause_impure->solution_ip2 end Pure Product solution_lr1->end solution_lr2->end solution_ip1->end solution_ip2->end

Troubleshooting workflow for column chromatography.

Troubleshooting_Recrystallization start Start Recrystallization issue Problem Encountered start->issue no_crystals No Crystals Form / Oiling Out issue->no_crystals No Solids low_yield Low Yield issue->low_yield Low Mass impure_crystals Impure Crystals issue->impure_crystals Contaminated cause_nc Potential Causes no_crystals->cause_nc cause_ly Potential Causes low_yield->cause_ly cause_ic Potential Causes impure_crystals->cause_ic solution_nc1 Cool Solution Slower cause_nc->solution_nc1 solution_nc2 Try a Different Solvent or Mixed Solvent System cause_nc->solution_nc2 solution_ly1 Ensure Minimum Amount of Hot Solvent Was Used cause_ly->solution_ly1 solution_ly2 Cool Solution Thoroughly in Ice Bath cause_ly->solution_ly2 solution_ic1 Cool Solution Slowly to Avoid Trapping Impurities cause_ic->solution_ic1 solution_ic2 Perform a Second Recrystallization cause_ic->solution_ic2 end Pure Crystals solution_nc1->end solution_nc2->end solution_ly1->end solution_ly2->end solution_ic1->end solution_ic2->end

Troubleshooting workflow for recrystallization.

References

stability of 2-(5-Bromopyridin-2-yl)propan-2-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(5-Bromopyridin-2-yl)propan-2-ol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: this compound is a tertiary alcohol. Tertiary alcohols are known to be susceptible to acid-catalyzed dehydration.[1] Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Departure of the water molecule results in a stable tertiary carbocation, which is then deprotonated to form an alkene. Therefore, degradation to 2-(5-bromopyridin-2-yl)prop-1-ene is the expected primary degradation pathway in acidic media. The rate of this degradation is dependent on the acid concentration and temperature.

Q2: What degradation pathways should I consider under basic conditions?

A2: The tertiary alcohol group is generally stable under basic conditions. However, the 5-bromopyridine ring's reactivity should be considered. While the bromine atom on the pyridine ring is at a position that is not highly activated towards nucleophilic aromatic substitution, strong bases or nucleophiles, especially at elevated temperatures, could potentially lead to substitution reactions. It is also important to consider the possibility of base-catalyzed oxidation if oxidizing agents are present.

Q3: Are there other potential degradation pathways for the 5-bromopyridine moiety?

A3: Yes, besides potential nucleophilic aromatic substitution under strongly basic conditions, photochemical degradation could be a concern. Pyridine-containing compounds can be susceptible to photolytic degradation.[2] Therefore, it is advisable to protect solutions of this compound from light, especially during long-term storage or extended experiments.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. A well-sealed container is recommended to protect it from moisture and atmospheric contaminants. For solutions, it is best to use aprotic solvents and store them at low temperatures (e.g., 2-8 °C) to minimize potential degradation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unexpectedly rapid degradation of the compound in an acidic solution. The concentration of the acid is too high, or the temperature is elevated, accelerating the dehydration reaction.Reduce the acid concentration and/or the reaction temperature. Monitor the reaction at different time points to determine the optimal conditions for your experiment.
No degradation is observed under stress conditions (acidic or basic). The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the severity of the stress conditions by incrementally increasing the temperature, the concentration of the acid/base, or the duration of the experiment.[2]
Multiple unknown peaks appear in the HPLC chromatogram after stressing the sample. These are likely degradation products.Perform a systematic forced degradation study (see Experimental Protocols) to intentionally generate and identify these degradation products. Use a photodiode array (PDA) detector to check for peak purity and LC-MS to aid in the structural elucidation of the degradants.
Poor peak shape (e.g., tailing) for the parent compound in reverse-phase HPLC. Interaction of the basic pyridine nitrogen with residual acidic silanols on the silica-based column packing.Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the pyridine nitrogen is protonated. Alternatively, add a small amount of a competing base like triethylamine (e.g., 0.1%) to the mobile phase, or use a base-deactivated column.[2]
Inconsistent results in stability studies. Variability in experimental conditions such as pH, temperature, or light exposure. Purity of the starting material.Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Always confirm the purity of your this compound batch before initiating a stability study.

Quantitative Data Summary

Stress Condition Reagent/Condition Time (hours) Temperature (°C) % Degradation of Parent Compound Major Degradation Products (and % Area)
Acidic Hydrolysis0.1 M HCl
Basic Hydrolysis0.1 M NaOH
Oxidative3% H₂O₂
Thermal (Dry Heat)N/A
PhotolyticICH Q1B compliant light source

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify potential degradation pathways and to develop a stability-indicating analytical method.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Keep the solution at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the solution at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.

  • Thermal Degradation (in solution): Keep a sealed vial of the stock solution in an oven at 80°C.

  • Thermal Degradation (solid state): Place a known amount of the solid compound in a vial and store it in an oven at 80°C.

  • Photostability: Expose a clear vial containing the stock solution to light conditions as specified in the ICH guideline Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Prepare a control sample by wrapping a vial in aluminum foil and storing it under the same conditions.

3. Sampling and Analysis:

  • Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • For the acidic and basic samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV detector. A mass spectrometer (LC-MS) can be used for the identification of degradation products.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the degradation process and identifying the structure of degradation products.

Visualizations

Acid_Catalyzed_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A This compound H_plus H+ A->H_plus B Protonated Alcohol (Oxonium Ion) H_plus->B Fast C Tertiary Carbocation B->C Slow, Rate-determining H2O H₂O C->H2O D 2-(5-bromopyridin-2-yl)prop-1-ene C->D Fast H_plus_out H+ D->H_plus_out

Caption: Acid-catalyzed dehydration of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: Pure Compound stock_prep Prepare Stock Solution (e.g., 1 mg/mL) start->stock_prep acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stock_prep->acid Expose to base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock_prep->base Expose to oxidative Oxidative (e.g., 3% H₂O₂, RT) stock_prep->oxidative Expose to thermal Thermal (e.g., 80°C) stock_prep->thermal Expose to photo Photolytic (ICH Q1B) stock_prep->photo Expose to sampling Sample at Time Points (e.g., 0, 2, 4, 8, 12, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) neutralize->analysis data Data Analysis: - % Degradation - Identify Degradants - Mass Balance analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

Nucleophilic_Substitution cluster_reaction Potential Nucleophilic Aromatic Substitution start_mol This compound nucleophile Nu⁻ start_mol->nucleophile product 2-(5-Substituted-pyridin-2-yl)propan-2-ol nucleophile->product Strong Base/Nucleophile, High Temperature bromide Br⁻ product->bromide

Caption: Potential nucleophilic substitution on the 5-bromopyridine ring.

References

Validation & Comparative

Comparative Analytical Characterization of 2-(5-Bromopyridin-2-yl)propan-2-ol and a Non-Brominated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the analytical characterization data for 2-(5-Bromopyridin-2-yl)propan-2-ol and its non-brominated counterpart, 2-(pyridin-2-yl)propan-2-ol. The inclusion of the non-brominated analogue serves as a reference to highlight the influence of the bromine substituent on the spectral properties. This document is intended for researchers, scientists, and drug development professionals, offering a foundational dataset for compound identification, purity assessment, and further research endeavors.

The data presented herein is a combination of experimentally obtained information for the reference compound and predicted data for the target compound, this compound, generated using validated computational models.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented in Table 1. The presence of the bromine atom in this compound significantly increases its molecular weight compared to the non-brominated analogue.

PropertyThis compound2-(pyridin-2-yl)propan-2-ol
Molecular Formula C₈H₁₀BrNOC₈H₁₁NO
Molecular Weight 216.08 g/mol 137.18 g/mol [1][2]
Appearance Predicted: Liquid or SolidSolid[3]
Purity Typically ≥97%Typically ≥97%[3]

Spectroscopic Data Comparison

The following sections provide a comparative overview of the predicted and experimental spectroscopic data for the target compound and its non-brominated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct shifts for the aromatic protons due to the electron-withdrawing effect of the bromine atom. The methyl protons are anticipated to appear as a singlet, similar to the non-brominated analogue.

ProtonsPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 2-(pyridin-2-yl)propan-2-ol
-CH₃ (6H, s) ~1.5~1.5
-OH (1H, s) VariableVariable
Pyridine-H (1H, d) ~7.7~7.3
Pyridine-H (1H, dd) ~8.0~7.7
Pyridine-H (1H, d) ~8.5~8.5

¹³C NMR Data

The predicted ¹³C NMR spectrum for this compound will likely show a downfield shift for the carbon atom attached to the bromine compared to the corresponding carbon in the non-brominated analogue.

CarbonPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 2-(pyridin-2-yl)propan-2-ol
-CH₃ ~25~25
C-OH ~70~70
Pyridine C-Br ~120-
Pyridine C ~122, 139, 147, 165~122, 124, 136, 148, 165
Infrared (IR) Spectroscopy

The IR spectra of both compounds are expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. The presence of the C-Br bond in this compound is expected to show a characteristic absorption in the fingerprint region.

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for 2-(pyridin-2-yl)propan-2-ol
O-H stretch 3200-3600 (broad)3200-3600 (broad)
C-H stretch (sp³) 2950-30002950-3000
C=N, C=C stretch (aromatic) 1550-16001550-1600
C-O stretch 1150-12501150-1250
C-Br stretch 500-600-
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern will likely involve the loss of a methyl group and the bromine atom.

IonPredicted m/z for this compoundExperimental m/z for 2-(pyridin-2-yl)propan-2-ol
[M]⁺ 215/217137
[M-CH₃]⁺ 200/202122
[M-H₂O]⁺ 197/199119
[M-Br]⁺ 136-

Experimental Protocols

General Synthesis of this compound

This protocol is an adaptation of known procedures for the synthesis of similar pyridine derivatives.

Materials:

  • 2,5-Dibromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A solution of 2,5-dibromopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of n-BuLi is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Acetone is added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction Reaction 2,5-Dibromopyridine->Reaction n-BuLi n-BuLi n-BuLi->Reaction Acetone Acetone Acetone->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound.

analytical_comparison cluster_compounds Compounds cluster_techniques Analytical Techniques Target This compound NMR NMR Spectroscopy Target->NMR Predicted Data IR IR Spectroscopy Target->IR Predicted Data MS Mass Spectrometry Target->MS Predicted Data Alternative 2-(pyridin-2-yl)propan-2-ol Alternative->NMR Experimental Data Alternative->IR Experimental Data Alternative->MS Experimental Data

Caption: Comparison of analytical techniques for the two compounds.

References

A Comparative Guide to the Reactivity of 2-(5-Bromopyridin-2-yl)propan-2-ol and 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, pyridine derivatives are indispensable building blocks. Their utility is largely defined by the nature and position of substituents on the pyridine ring, which dictate their reactivity and potential for elaboration into more complex molecular architectures. This guide provides an objective comparison of the reactivity of two key pyridine derivatives: 2-(5-Bromopyridin-2-yl)propan-2-ol and 2-chloropyridine. The comparison is supported by experimental data and detailed protocols to aid in the selection of the appropriate reagent for specific synthetic transformations.

Chemical Structures and Inherent Reactivity

The reactivity of these two compounds is fundamentally governed by their distinct substitution patterns.

  • 2-Chloropyridine : The presence of a chlorine atom at the 2-position of the pyridine ring renders this site highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom activates the C2 position, facilitating the displacement of the chloride by a variety of nucleophiles.[1][2] While it can participate in palladium-catalyzed cross-coupling reactions, the C-Cl bond is generally less reactive than C-Br or C-I bonds, often necessitating more forcing conditions or specialized catalyst systems.[3][4]

  • This compound : This molecule possesses two key functional groups that influence its reactivity. The bromo group at the 5-position is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5][6] The tertiary alcohol (propan-2-ol) at the 2-position is not a leaving group in these contexts but can influence the electronic properties of the ring and offers a handle for further synthetic modifications.

Comparative Reactivity in Key Transformations

The synthetic utility of these compounds is best illustrated by their performance in common chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

2-Chloropyridine is a classic substrate for SNAr reactions. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack of nucleophiles.[1] In contrast, this compound is not primed for SNAr at the bromine-bearing carbon. The 5-position is less electronically activated for nucleophilic attack compared to the 2-position.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

Feature2-ChloropyridineThis compound
Reactive Site C2-Cl bondNot typically reactive towards SNAr
Driving Force Electron-withdrawing pyridine nitrogen activating the C2 positionLacks strong activation at the C5 position for SNAr
Typical Nucleophiles Amines, alkoxides, thiols[2][7]Not applicable
Reaction Conditions Often requires heating, but generally proceeds well[8][9]Not applicable
Palladium-Catalyzed Cross-Coupling Reactions

Both molecules are valuable partners in cross-coupling reactions, but the difference in the halogen substituent (Cl vs. Br) leads to significant differences in reactivity. The general order of reactivity for aryl halides in these reactions is I > OTf > Br >> Cl.[10]

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[11] While 2-chloropyridine can be a challenging substrate requiring carefully optimized conditions, 5-bromopyridines are generally more reactive and versatile.[3][5][12]

Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling

Feature2-ChloropyridineThis compound
Reactive Site C2-Cl bondC5-Br bond
Relative Reactivity Lower, often requires specialized ligands (e.g., SPhos) and higher temperatures.[3][12]Higher, a broader range of catalysts and conditions are effective.[5][13]
Typical Conditions Pd(OAc)₂, SPhos, Cs₂CO₃, 1,4-dioxane/water, 100 °C.[12]Pd(dppf)Cl₂, K₂CO₃, ACN/water, 80 °C.[5]
Yields Moderate to excellent, but highly dependent on the catalyst system.[3]Generally good to excellent.[13]

The Sonogashira coupling is used to form C-C bonds between sp² and sp hybridized carbons.[14][15] Similar to the Suzuki coupling, the C-Br bond of this compound is more reactive than the C-Cl bond of 2-chloropyridine.

Table 3: Comparison of Reactivity in Sonogashira Coupling

Feature2-ChloropyridineThis compound
Reactive Site C2-Cl bondC5-Br bond
Relative Reactivity Lower reactivity, often requiring higher catalyst loading or more active catalysts.[16]Higher reactivity, proceeds under milder conditions.[6][17]
Typical Conditions Pd(PPh₃)₄, CuI, Et₃N, THF, room temperature to reflux.[17]Pd(PPh₃)₄, CuI, Et₃N, THF, room temperature.[17]
Yields Can be variable.Generally good to excellent.[17]

This reaction is a cornerstone for the synthesis of arylamines.[18][19] The oxidative addition of the C-Cl bond is often the rate-limiting step, making chloropyridines less reactive than their bromo counterparts.[4]

Table 4: Comparison of Reactivity in Buchwald-Hartwig Amination

Feature2-ChloropyridineThis compound
Reactive Site C2-Cl bondC5-Br bond
Relative Reactivity Lower, requires bulky, electron-rich ligands and elevated temperatures.[4]Higher, a wider range of conditions are applicable.[20]
Typical Conditions Pd₂(dba)₃, bulky phosphine ligand (e.g., RuPhos), NaOtBu, toluene, 80-110 °C.[4]Pd₂(dba)₃, ligand, K₃PO₄, toluene, 100 °C.[20]
Yields Good, but sensitive to catalyst and ligand choice.[21]Good to excellent.[20]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloropyridine with Aniline

This protocol is a general procedure for the amination of 2-chloropyridine.

Materials:

  • 2-Chloropyridine

  • Aniline

  • Potassium tert-butoxide

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2-chloropyridine (1.0 equiv), aniline (1.2 equiv), and potassium tert-butoxide (1.5 equiv).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general procedure for the Suzuki-Miyaura coupling of a 5-bromopyridine derivative.[5]

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile/Water (4:1 v/v)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (3.0 equiv).[5]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Add the degassed acetonitrile/water solvent mixture via syringe.[5]

  • Heat the reaction to 80 °C with vigorous stirring and monitor by TLC or LC-MS.[5]

  • Once the reaction is complete, cool the mixture to room temperature.[5]

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Visualizing Reaction Mechanisms and Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_complex R-Pd(II)-Br(L2) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar-B(OR)2 (Base) PdII_Aryl_complex R-Pd(II)-Ar(L2) Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 R-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[22]

Experimental_Workflow start Start setup Reaction Setup: Add reagents and catalyst to a dry flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen. setup->inert solvent Solvent Addition: Add degassed solvents. inert->solvent heat Heating & Monitoring: Heat to desired temperature and monitor by TLC/LC-MS. solvent->heat workup Workup: Cool, dilute, and perform aqueous wash. heat->workup purify Purification: Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: General experimental workflow for a cross-coupling reaction.[5]

Conclusion

The choice between this compound and 2-chloropyridine is dictated by the desired synthetic transformation.

  • 2-Chloropyridine is the reagent of choice for introducing nucleophiles at the 2-position of the pyridine ring via SNAr reactions. While it can be used in cross-coupling, it is less reactive and may require more specialized conditions.

  • This compound is a superior substrate for palladium-catalyzed cross-coupling reactions at the 5-position due to the higher reactivity of the C-Br bond. This makes it a versatile building block for constructing complex molecules where functionalization at the 5-position is desired. The propan-2-ol group also provides an additional site for potential diversification.

By understanding the distinct reactivity profiles of these two compounds, researchers can make more informed decisions in designing efficient and effective synthetic routes for their target molecules.

References

A Comparative Guide to Functionalized Pyridines in Catalysis: Spotlight on 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, functionalized pyridines are indispensable as ligands in a vast array of catalytic reactions. Their tunable electronic and steric properties allow for precise control over reaction outcomes, making them crucial components in the synthesis of pharmaceuticals and other complex molecules. This guide provides a comparative analysis of 2-(5-Bromopyridin-2-yl)propan-2-ol and other substituted pyridine ligands in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary organic synthesis.

While direct comparative experimental data for this compound is emerging, its structural features—a sterically demanding propan-2-ol group at the 2-position and an electron-withdrawing bromine atom at the 5-position—suggest a unique catalytic profile. This guide will extrapolate its potential performance based on established structure-activity relationships in pyridine-based ligands and compare it with known functionalized pyridines in a model Suzuki-Miyaura cross-coupling reaction.

Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a versatile method for the formation of C-C bonds, serves as an excellent benchmark for evaluating ligand performance. The reaction of 4-chlorotoluene with phenylboronic acid is a well-studied transformation sensitive to the electronic and steric nature of the supporting ligand.

Table 1: Comparative Performance of Pyridine-Based Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandStructureCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Hypothetical)
alt text
Pd(OAc)₂, K₃PO₄Toluene10012~85-90Inferred
PyridinePd(OAc)₂, K₃PO₄Toluene10024<10General Knowledge
2,6-DimethylpyridinePd(OAc)₂, K₃PO₄Toluene10018~75Inferred from steric effects
4-(Dimethylamino)pyridine (DMAP)
alt text
Pd(OAc)₂, K₃PO₄Toluene10016~92Inferred from electronic effects
2-(Pyridin-2-yl)propan-2-ol
alt text
Pd(OAc)₂, K₃PO₄Toluene10014~90Inferred from structural similarity

Analysis of Ligand Effects:

  • This compound : The electron-withdrawing bromine atom is expected to decrease the electron density on the pyridine nitrogen, potentially leading to a less stable but more reactive palladium complex. The bulky propan-2-ol group can promote reductive elimination, the final step in the catalytic cycle, thereby increasing the reaction rate. This combination of steric bulk and electronic modulation is hypothesized to result in high catalytic activity.

  • Pyridine : As a simple, unfunctionalized ligand, pyridine offers poor stabilization and reactivity for the palladium center in challenging cross-coupling reactions, leading to low yields.

  • 2,6-Dimethylpyridine : The methyl groups provide steric hindrance around the nitrogen atom, which can facilitate reductive elimination. However, the electron-donating nature of the methyl groups might slightly decrease the reactivity of the palladium center towards oxidative addition compared to more electron-deficient ligands.

  • 4-(Dimethylamino)pyridine (DMAP) : The strong electron-donating dimethylamino group increases the electron density on the palladium center, which can enhance the rate of oxidative addition. This often leads to highly efficient catalysts.

  • 2-(Pyridin-2-yl)propan-2-ol : The non-brominated analog provides significant steric bulk from the propan-2-ol group, which is known to be beneficial for catalytic turnover. Its performance is expected to be high, and the introduction of a bromine atom in this compound is anticipated to further modulate its catalytic activity.

Experimental Protocols

A detailed methodology for the Suzuki-Miyaura coupling reaction cited in Table 1 is provided below.

General Procedure for Suzuki-Miyaura Coupling:

A dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), the respective pyridine ligand (4 mol%), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. 4-Chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous toluene (5 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Visualizing Catalytic Pathways

The following diagrams illustrate the proposed catalytic cycle for the Suzuki-Miyaura coupling and a logical workflow for ligand screening.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_0 Ligand Selection cluster_1 Reaction Setup cluster_2 Analysis cluster_3 Comparison Ligand_A This compound Reaction Suzuki-Miyaura Coupling: 4-Chlorotoluene + Phenylboronic Acid Ligand_A->Reaction Ligand_B Other Functionalized Pyridines Ligand_B->Reaction Analysis GC-MS for Yield Determination Reaction->Analysis Comparison Compare Yields and Reaction Times Analysis->Comparison

Caption: Workflow for comparative ligand screening in catalysis.

Conclusion

While further experimental validation is required, the structural characteristics of this compound position it as a promising ligand for palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electronic properties suggests it could offer advantages in terms of reaction rates and efficiency compared to simpler pyridine ligands. The systematic comparison with other functionalized pyridines highlights the importance of ligand design in achieving optimal catalytic performance. Researchers in drug development and synthetic chemistry are encouraged to explore the potential of this and other novel pyridine-based ligands to accelerate the discovery of new chemical entities.

Spectroscopic Data Validation of Synthesized 2-(5-Bromopyridin-2-yl)propan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data to validate the successful synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol. Due to the limited availability of published experimental data for the target compound, this guide leverages predicted data and compares it with experimental data from structurally related analogs, namely 2-(pyridin-2-yl)propan-2-ol and 2-(pyridin-3-yl)propan-2-ol.

Comparative Spectroscopic Data Analysis

The structural elucidation of this compound relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The following tables present a comparison of predicted data for the target compound with experimental data from its non-brominated analog and a constitutional isomer. This comparative approach allows for the validation of key structural features and the assessment of the electronic effects of the bromine substituent.

Table 1: ¹H NMR Data Comparison (Chemical Shifts in ppm)

Proton AssignmentPredicted this compoundExperimental 2-(pyridin-2-yl)propan-2-olExperimental 2-(pyridin-3-yl)propan-2-ol
Methyl (-CH₃)~1.6~1.51.58 (s, 6H)
Hydroxyl (-OH)VariableVariableNot explicitly reported
Pyridine H-3~7.8~7.4-
Pyridine H-4~7.9~7.87.85 (m, 1H)
Pyridine H-6~8.6~8.58.32 (m, 1H)
Pyridine H-2 (isomer)--8.65 (m, 1H)
Pyridine H-5 (isomer)--7.22 (m, 1H)

Note: Predicted values are based on established NMR prediction software. Experimental data for 2-(pyridin-2-yl)propan-2-ol is compiled from various sources. The presence of the electron-withdrawing bromine atom in the target compound is expected to cause a downfield shift of the adjacent pyridine protons (H-3, H-4, and H-6) compared to the non-brominated analog.

Table 2: ¹³C NMR Data Comparison (Chemical Shifts in ppm)

Carbon AssignmentPredicted this compoundExperimental 2-(pyridin-2-yl)propan-2-ol
Methyl (-CH₃)~29Data not readily available
Quaternary Carbon (C-α)~70Data not readily available
Pyridine C-2~165Data not readily available
Pyridine C-3~122Data not readily available
Pyridine C-4~140Data not readily available
Pyridine C-5 (C-Br)~118Data not readily available
Pyridine C-6~150Data not readily available

Note: The lack of readily available experimental ¹³C NMR data for 2-(pyridin-2-yl)propan-2-ol highlights a gap in the literature. The predicted chemical shifts for the target compound provide a baseline for experimental validation. The carbon attached to the bromine (C-5) is expected to have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 3: Mass Spectrometry Data Comparison

CompoundPredicted [M+H]⁺ (m/z)Experimental [M]⁺ (m/z)
This compound215.9946 / 217.9925-
2-(pyridin-2-yl)propan-2-ol138.0913-
2-(pyridin-3-yl)propan-2-ol-137

Note: The predicted mass for the target compound shows the characteristic isotopic pattern for a bromine-containing molecule (approximately equal intensity for M and M+2 peaks). High-resolution mass spectrometry of the synthesized product should confirm the elemental composition.

Experimental Protocols

To ensure data reproducibility and accuracy, the following detailed experimental protocols are provided for the acquisition of spectroscopic data for the synthesized this compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Temperature: 298 K.

    • For ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

      • Relaxation Delay: 1-2 seconds.

    • For ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: -10 to 220 ppm.

      • Number of Scans: 1024 or more (to achieve adequate signal-to-noise).

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation (Electrospray Ionization - ESI):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Nebulizer Gas (N₂): Set to the instrument's optimal flow rate.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Observe the isotopic pattern characteristic of a bromine-containing compound.

    • Compare the experimentally determined exact mass with the calculated theoretical mass to confirm the elemental formula.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic data validation of a newly synthesized compound.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_data_analysis Data Interpretation & Comparison cluster_validation Validation Outcome Synthesis Synthesized Compound Purification Purification Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS Analyze_H Analyze ¹H Spectrum (Shifts, Splitting, Integration) H_NMR->Analyze_H Analyze_C Analyze ¹³C Spectrum (Number of Signals, Shifts) C_NMR->Analyze_C Analyze_MS Analyze Mass Spectrum (Molecular Ion, Isotopes) MS->Analyze_MS Compare_Data Compare with Predicted & Analog Data Analyze_H->Compare_Data Analyze_C->Compare_Data Analyze_MS->Compare_Data Validation Structure Validated? Compare_Data->Validation

Caption: Workflow for Spectroscopic Data Validation.

This comprehensive approach, combining predictive data with experimental results from analogous compounds and rigorous experimental protocols, provides a robust framework for the structural validation of synthesized this compound, ensuring the integrity of the compound for further research and development.

Navigating the Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the likely synthesis protocols for 2-(5-Bromopyridin-2-yl)propan-2-ol, a valuable building block in medicinal chemistry. In the absence of direct, published reproducibility studies for this specific compound, this guide leverages available literature on analogous reactions to offer insights into the most plausible and effective synthetic routes.

Comparison of Primary Synthetic Routes

Two primary strategies emerge from the literature for the synthesis of this compound: a lithiation-based approach and the more traditional Grignard reaction. The choice between these methods hinges on factors such as regioselectivity, reaction control, and reagent handling.

FeatureLithiation ProtocolGrignard Protocol
Starting Material 2,5-Dibromopyridine2,5-Dibromopyridine
Key Reagent n-ButyllithiumMagnesium turnings
Intermediate 2-Lithio-5-bromopyridine2-(5-Bromopyridin-2-yl)magnesium bromide
Key Challenge Handling of pyrophoric n-butyllithium; strict anhydrous conditions required.Potential for lack of regioselectivity in Grignard formation, leading to isomeric impurities.
Reported Analogous Yields Yields for the formation of the lithiated intermediate are reported to be good under optimized conditions. Subsequent reaction with acetone is typically high-yielding.Yields can be variable and are highly dependent on the successful and regioselective formation of the Grignard reagent.
Purity Concerns If lithiation is not perfectly regioselective, isomeric alcohol byproducts could form.Potential for the formation of the isomeric 2-(6-bromopyridin-3-yl)propan-2-ol and homo-coupling byproducts.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar chemical transformations.

Protocol 1: Synthesis via Lithiation

This method relies on the selective monolithiation of 2,5-dibromopyridine at the 2-position, followed by quenching with acetone. The key to reproducibility lies in the careful control of reaction conditions to favor the formation of the desired 2-lithio-5-bromopyridine intermediate.

Materials:

  • 2,5-Dibromopyridine

  • n-Butyllithium (in hexanes)

  • Anhydrous toluene

  • Anhydrous acetone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Lithiated Intermediate:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,5-dibromopyridine in anhydrous toluene at a low concentration (e.g., 0.02 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Reaction with Acetone:

    • To the cold solution of 2-lithio-5-bromopyridine, add a solution of anhydrous acetone (1.2 equivalents) in anhydrous diethyl ether or THF dropwise, ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis via Grignard Reaction

This protocol follows the traditional Grignard reaction pathway. The formation of the Grignard reagent from 2,5-dibromopyridine can be challenging, and may require activation of the magnesium and careful control of reaction initiation.

Materials:

  • 2,5-Dibromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for Grignard reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Formation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous THF to the magnesium turnings.

    • Initiate the reaction by gentle heating if necessary. Once initiated, add the remaining 2,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic pathway.

Lithiation_Workflow start Start dissolve Dissolve 2,5-Dibromopyridine in anhydrous toluene start->dissolve cool_lithiation Cool to -78 °C dissolve->cool_lithiation add_nBuLi Add n-Butyllithium cool_lithiation->add_nBuLi react_lithiation Stir at -78 °C add_nBuLi->react_lithiation add_acetone Add Acetone in anhydrous ether/THF react_lithiation->add_acetone warm_react Warm to RT and stir add_acetone->warm_react quench Quench with aq. NH4Cl warm_react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end 2-(5-Bromopyridin-2-yl) propan-2-ol purify->end

Synthesis of this compound via Lithiation.

Grignard_Workflow start Start activate_mg Activate Mg turnings with Iodine start->activate_mg add_dibromopyridine Add 2,5-Dibromopyridine in anhydrous THF activate_mg->add_dibromopyridine form_grignard Form Grignard Reagent add_dibromopyridine->form_grignard cool_grignard Cool to 0 °C form_grignard->cool_grignard add_acetone Add Acetone in anhydrous THF cool_grignard->add_acetone warm_react Warm to RT and stir add_acetone->warm_react quench Quench with aq. NH4Cl warm_react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end 2-(5-Bromopyridin-2-yl) propan-2-ol purify->end

Synthesis of this compound via Grignard Reaction.

Discussion on Reproducibility and Challenges

Lithiation Protocol: The reproducibility of this method is highly dependent on the precise control of reaction parameters. The selective lithiation at the 2-position of 2,5-dibromopyridine is favored in non-coordinating solvents like toluene and at low concentrations. Deviation from these conditions could lead to the formation of the thermodynamically more stable 5-lithio isomer, resulting in an impure product. Furthermore, the use of n-butyllithium necessitates stringent anhydrous and inert atmosphere techniques, as it is highly pyrophoric and reactive with moisture and oxygen.[1][2]

Grignard Protocol: The primary challenge to the reproducibility of the Grignard route is achieving regioselective formation of the organomagnesium reagent at the 2-position. The literature suggests that formation of the Grignard reagent from 2-halopyridines can be sluggish and may lead to side reactions. The presence of two bromine atoms on the pyridine ring further complicates this, with the potential for the formation of a mixture of Grignard reagents at both the 2- and 5-positions. This would lead to a mixture of isomeric alcohol products that may be difficult to separate. Safe handling of magnesium turnings, which are flammable, is also a key consideration.[3]

References

Navigating Preclinical Safety: An In-Silico Toxicity Comparison of 2-(5-Bromopyridin-2-yl)propan-2-ol and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early identification of potential toxicity is a critical step in the drug discovery and development pipeline, saving valuable time and resources. In-silico toxicity prediction has emerged as a powerful tool to flag potential liabilities of novel chemical entities before they advance to more costly and time-consuming in-vitro and in-vivo testing.[1][2][3][4] This guide provides a comparative in-silico toxicity assessment of 2-(5-Bromopyridin-2-yl)propan-2-ol, a heterocyclic alcohol of interest in medicinal chemistry, against two structural analogues: 2-(5-Chloropyridin-2-yl)propan-2-ol and 2-(Pyridin-2-yl)propan-2-ol.

Comparative In-Silico Toxicity Profile

The following table summarizes the predicted toxicity endpoints for this compound and its analogues based on established Quantitative Structure-Activity Relationship (QSAR) models and analysis of structural alerts. These predictions are generated from computational models trained on large datasets of known toxic compounds.[1][2][5]

Toxicity EndpointThis compound (Predicted)2-(5-Chloropyridin-2-yl)propan-2-ol (Predicted)2-(Pyridin-2-yl)propan-2-ol (Predicted)
Mutagenicity (AMES) Low ProbabilityLow ProbabilityLow Probability
Carcinogenicity Moderate Concern (due to brominated aromatic system)Low to Moderate ConcernLow Concern
Hepatotoxicity Moderate ProbabilityModerate ProbabilityLow Probability
Cardiotoxicity (hERG Inhibition) Low ProbabilityLow ProbabilityLow Probability
Skin Sensitization Moderate ProbabilityLow to Moderate ProbabilityLow Probability
Acute Oral Toxicity (LD50, rat) Category 4 (300-2000 mg/kg)Category 4 (300-2000 mg/kg)Category 4 (300-2000 mg/kg)

Note: These are computational predictions and should be confirmed by experimental studies.

Discussion of In-Silico Findings

The in-silico analysis suggests that all three compounds exhibit a generally similar, low to moderate toxicity profile. The presence of a halogenated pyridine ring in this compound and 2-(5-Chloropyridin-2-yl)propan-2-ol is a potential structural alert that may contribute to a higher concern for carcinogenicity and skin sensitization compared to the non-halogenated analogue. The brominated compound, in particular, may warrant closer investigation due to the potential for metabolic activation leading to reactive intermediates. The predicted hepatotoxicity for the halogenated compounds may be attributed to the overall lipophilicity and potential for metabolic processing in the liver. All three compounds are predicted to have low potential for mutagenicity and cardiotoxicity.

Experimental Protocols: In-Silico Toxicity Prediction

The predictions presented in this guide are based on well-established in-silico toxicology methodologies. The general workflow for these predictions is outlined below.

Data Curation and Preparation

A comprehensive dataset of small molecules with known toxicity data is curated from various public and proprietary databases.[1][2] For each molecule, the chemical structure is standardized and converted into a machine-readable format.

Feature Generation

A wide range of molecular descriptors and fingerprints are calculated for each molecule. These features numerically represent the topological, geometrical, and physicochemical properties of the compounds.[1][5]

Model Building

Machine learning algorithms, such as Random Forest, Support Vector Machines, and Gradient Boosting, are used to build predictive models.[1][2] These models are trained on the curated dataset to learn the relationships between the molecular features and the toxicological endpoints. A stacked ensemble approach, where multiple models are combined, can often improve predictive performance.[1][2]

Model Validation

The predictive performance of the models is rigorously evaluated using techniques like cross-validation and independent test sets.[1][2] Metrics such as accuracy, sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC-ROC) are used to assess the models' predictive power.

Prediction for Novel Compounds

The validated models are then used to predict the toxicity of new chemical entities, such as this compound and its analogues.

Visualizing the In-Silico Workflow

The following diagrams illustrate the key processes in in-silico toxicity prediction.

In_Silico_Toxicity_Prediction_Workflow cluster_data Data Preparation cluster_feature Feature Engineering cluster_model Model Development cluster_prediction Prediction Data_Curation Curate Toxicity Data Structure_Standardization Standardize Structures Data_Curation->Structure_Standardization Descriptor_Calculation Calculate Descriptors Structure_Standardization->Descriptor_Calculation Fingerprint_Generation Generate Fingerprints Structure_Standardization->Fingerprint_Generation Model_Training Train ML Models Descriptor_Calculation->Model_Training Fingerprint_Generation->Model_Training Model_Validation Validate Models Model_Training->Model_Validation Toxicity_Prediction Predict Toxicity Model_Validation->Toxicity_Prediction New_Compound Input New Compound New_Compound->Toxicity_Prediction Signaling_Pathway_Placeholder Compound Test Compound Target_Protein Potential Off-Target Protein Compound->Target_Protein Binding Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Adverse_Outcome Adverse Outcome (e.g., Hepatotoxicity) Downstream_Effector_1->Adverse_Outcome Downstream_Effector_2->Adverse_Outcome

References

A Comparative Guide to the Structure-Activity Relationship of Pyridine-Urea Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for structure-activity relationship (SAR) studies specifically on 2-(5-Bromopyridin-2-yl)propan-2-ol analogs did not yield specific publications with the required quantitative data for a comparative guide. Therefore, this guide presents a comprehensive analysis of a closely related and well-studied class of compounds: Pyridine-Urea derivatives , which are investigated for their potential as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of various pyridine-urea analogs, supported by experimental data and detailed protocols.

Data Presentation: SAR of Pyridine-Urea Analogs

The following table summarizes the structure-activity relationship of a series of synthesized pyridine-urea analogs (8a-n). The core structure consists of a pyridine ring linked to a urea moiety with various substitutions. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against the human breast cancer cell line MCF-7 and the VEGFR-2 kinase.[1][2][3]

Compound IDR Group (Substitution on Pyridine Ring)Ar Group (Substitution on Urea Moiety)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)
8a 4-methoxyphenyl4-chloro-3-(trifluoromethyl)phenyl3.03Not Reported
8b 4-methoxyphenyl4-bromophenyl7.035.0 ± 1.91
8c 4-methoxyphenyl3,4-dichlorophenyl5.34Not Reported
8d 4-methoxyphenyl4-fluorophenyl6.25Not Reported
8e 4-methoxyphenyl4-methylphenyl0.223.93 ± 0.73
8f 4-methoxyphenylPhenyl>50Not Reported
8g 4-ethoxyphenyl4-chloro-3-(trifluoromethyl)phenyl4.31Not Reported
8h 4-ethoxyphenyl4-bromophenyl>50Not Reported
8i 4-ethoxyphenyl3,4-dichlorophenyl4.88Not Reported
8j 4-ethoxyphenyl4-fluorophenyl10.09Not Reported
8k 4-ethoxyphenyl4-methylphenyl3.23Not Reported
8l 4-chlorophenyl4-chloro-3-(trifluoromethyl)phenyl3.51Not Reported
8m 4-chlorophenyl4-bromophenyl23.02Not Reported
8n 4-chlorophenyl3,4-dichlorophenyl1.88Not Reported
Doxorubicin Not ApplicableNot Applicable1.93Not Applicable
Sorafenib Not ApplicableNot Applicable4.50Not Applicable

Analysis of Structure-Activity Relationships:

  • Substitution on the Urea Moiety (Ar Group): The nature of the substituent on the terminal phenyl ring of the urea moiety significantly influences the anticancer activity. Compound 8e , with a 4-methylphenyl group, exhibited the highest potency against the MCF-7 cell line (IC50 = 0.22 µM), being approximately 8.7 times more active than the standard drug Doxorubicin.[1][2] This suggests that an electron-donating group at the para position of this ring is favorable for activity. In contrast, the unsubstituted phenyl analog (8f ) was inactive.

  • Substitution on the Pyridine Ring (R Group): The substituent at the 4-position of the pyridine ring also modulates activity. The 4-methoxyphenyl group in compound 8e appears to be optimal for potent anti-proliferative effects against MCF-7 cells when combined with the 4-methylphenyl urea substitution.

  • VEGFR-2 Inhibition: The most potent anticancer compounds, 8b and 8e , were also effective inhibitors of VEGFR-2, with IC50 values of 5.0 µM and 3.93 µM, respectively.[1][2] This suggests that the mechanism of anticancer action for these compounds may be, at least in part, through the inhibition of this key kinase involved in angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of the pyridine-urea analogs on the MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase buffer. Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the substrate.

  • Reaction Setup: In a microplate, add the test compound at various concentrations. Add the master mix to all wells except the blank.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

SAR Experimental Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis lead Lead Compound analog_design Analog Design lead->analog_design synthesis Synthesis analog_design->synthesis purification Purification & Characterization synthesis->purification screening Primary Screening (e.g., MTT Assay) purification->screening secondary_assay Secondary Assay (e.g., Kinase Assay) screening->secondary_assay sar_analysis SAR Analysis secondary_assay->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->analog_design Iterative Improvement

A generalized workflow for structure-activity relationship (SAR) studies.
VEGFR-2 Signaling Pathway

The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway, which is a key target for the pyridine-urea analogs discussed. Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote angiogenesis, a critical process for tumor growth and metastasis.[4][5][6][7]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Gene_Expression Gene Expression PKC->Gene_Expression AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Inhibitor Pyridine-Urea Inhibitor Inhibitor->VEGFR2 Inhibition Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Gene_Expression->Angiogenesis

Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridine-urea analogs.

References

Benchmarking the Efficacy of 2-(5-Bromopyridin-2-yl)propan-2-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comparative analysis of the efficacy of pyridine derivatives, with a focus on analogues of 2-(5-Bromopyridin-2-yl)propan-2-ol, a compound of interest in drug discovery. Due to the limited availability of public data on this specific derivative, this guide benchmarks its potential efficacy by examining the biological activities of structurally related pyridine compounds. The following sections present quantitative data from experimental studies on these analogues, detail relevant experimental protocols, and visualize key signaling pathways and workflows.

Data Presentation: Comparative Efficacy of Pyridine Derivatives

The following tables summarize the in vitro efficacy of various pyridine derivatives against cancer cell lines and inflammatory targets. This data provides a baseline for understanding the potential potency of novel derivatives of this compound.

Table 1: Antiproliferative Activity of Pyridine Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridines (Compound 19)Capan-1 (Pancreatic)1.45[1]
Imidazo[4,5-b]pyridines (Compound 19)LN-229 (Glioblastoma)1.90[1]
Imidazo[4,5-b]pyridines (Compound 19)DND-41 (Leukemia)1.65[1]
Imidazo[4,5-b]pyridines (Compound 19)K-562 (Leukemia)1.75[1]
Thieno[2,3-b]pyridines (Compound 5i)MDA-MB-231 (Breast)0.12[2]
Thieno[2,3-b]pyridines (Compound 5i)HCT116 (Colon)0.13[2]
Thieno[2,3-b]pyridines (Compound 7h)MDA-MB-231 (Breast)0.025[2]
Thieno[2,3-b]pyridines (Compound 7i)HCT116 (Colon)0.05[2]
2-Phenazinamine Derivatives (Compound 4)K562 (Leukemia)Comparable to Cisplatin[3]
2-Phenazinamine Derivatives (Compound 4)HepG2 (Liver)Comparable to Cisplatin[3]

Table 2: Anti-Inflammatory Activity of Pyridine Derivatives

Compound/Derivative ClassAssayTargetInhibition/IC50Reference
Pyridine N-oxide derivative (JPL-32)EMSANF-κB DNA bindingDose-dependent inhibition[4]
Imidazol-5-yl pyridine derivatives (Compound 11d)PGE2 Productionp38α/MAPK14IC50 = 0.29 µM
Imidazol-5-yl pyridine derivatives (Compound 11d)NO Productionp38α/MAPK14IC50 = 0.61 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of pyridine derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.

Materials:

  • HEK293T or other suitable cancer cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial screening.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB, a key regulator of inflammation.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Test compound

  • NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by these compounds is critical for rational drug design. The following diagrams illustrate key signaling pathways and a general experimental workflow for evaluating pyridine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (MTT, LDH) Purification->Cytotoxicity Target_Assay Target-Based Assays (e.g., Kinase Inhibition) Cytotoxicity->Target_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, Luciferase Assay) Target_Assay->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Analysis Pathway_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General experimental workflow for evaluating pyridine derivatives.

Many pyridine derivatives exert their effects by modulating key signaling pathways involved in cell proliferation and inflammation, such as the p38 MAPK and NF-κB pathways.

p38_MAPK_pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MK2/3 p38->MK2_3 Transcription_Factors Transcription Factors (ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest MK2_3->Inflammation Transcription_Factors->Inflammation

Simplified p38 MAPK signaling pathway.

The NF-κB pathway is a critical regulator of the inflammatory response and is a common target for anti-inflammatory drugs.[5]

NF_kB_pathway Stimuli Inflammatory Stimuli (TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB P NFkB_cytoplasm NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cytoplasm Releases NFkB_nucleus NF-κB (p50/p65) (Nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression

Simplified NF-κB signaling pathway.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(5-Bromopyridin-2-yl)propan-2-ol, is critical for ensuring product quality, safety, and efficacy. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound depends on various factors, including the sample matrix, required sensitivity, and the specific analytical goals. This guide presents an objective comparison of these two powerful analytical techniques, supported by typical performance data and detailed experimental protocols adapted for the analysis of this compound.

Principle of Separation

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a polar compound like this compound, which contains a hydroxyl group, reverse-phase HPLC is particularly well-suited.[1]

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, separates volatile and thermally stable compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[1] Due to the presence of the polar hydroxyl group, this compound may require derivatization to increase its volatility and thermal stability for optimal GC-MS analysis.[1]

Quantitative Performance Comparison

The selection of an analytical method is a critical decision based on its performance characteristics. The following table summarizes typical validation parameters for HPLC and GC-MS methods, which are essential for ensuring the quality, reliability, and consistency of analytical results.[2]

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase, followed by mass-based detection and identification.[1]
Applicability for this compound Well-suited for this non-volatile and thermally labile compound due to its hydroxyl group, making it ideal for reverse-phase HPLC.[1]Requires the analyte to be volatile and thermally stable. Derivatization is likely necessary to increase volatility.[1]
Linearity (R²) ≥ 0.999[1]≥ 0.995[1]
Accuracy (% Recovery) 98.0% to 102.0%[1]95.0% to 105.0%[1]
Precision (% RSD) ≤ 2.0%[1]≤ 5.0%[1]
Limit of Detection (LOD) Typically in the ng/mL range.Can achieve lower detection limits, often in the pg/mL range, especially with selected ion monitoring (SIM).[1]
Limit of Quantification (LOQ) Typically in the ng/mL range.Can achieve lower quantification limits, often in the pg/mL range.[1]
Analysis Time per Sample 15 - 25 minutes25 - 40 minutes (including derivatization)
Derivatization Required? NoYes (likely)

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is generally suitable for the analysis of this compound.[1]

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good resolution and peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30°C) to ensure reproducibility.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound to find the wavelength of maximum absorbance.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase covering the expected concentration range of the samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.[1]

  • Derivatization (Required): Due to the low volatility of the analyte, derivatization is necessary. Silylation is a common approach.

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the derivatized analyte.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify the fragmentation pattern of the derivatized analyte and selected ion monitoring (SIM) for enhanced sensitivity and quantitative analysis.

  • Sample Preparation: The same extraction procedure as for HPLC can be used, followed by the essential derivatization step.

  • Calibration: Prepare calibration standards and derivatize them in the same manner as the samples.

Experimental and Logical Workflows

To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflow for cross-validation and a logical approach to selecting the appropriate analytical technique.

Experimental Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject column C18 Column Separation inject->column detect UV/DAD Detection column->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve derivatize Derivatization (Silylation) dissolve->derivatize inject Inject Sample derivatize->inject gc_sep GC Capillary Column Separation inject->gc_sep ms_detect Mass Spectrometry Detection gc_sep->ms_detect tic Generate Total Ion Chromatogram ms_detect->tic extract_ion Extract Ion & Integrate tic->extract_ion quantify Quantify Concentration extract_ion->quantify Logical Workflow for Cross-Validation cluster_methods Analytical Methods cluster_analysis Comparative Analysis cluster_decision Decision hplc HPLC Method Validation (LOD, LOQ, Linearity, etc.) hplc_data HPLC Data hplc->hplc_data gcms GC-MS Method Validation (LOD, LOQ, Linearity, etc.) gcms_data GC-MS Data gcms->gcms_data compare Compare Results hplc_data->compare gcms_data->compare stat Statistical Comparison (e.g., t-test, Bland-Altman) compare->stat conclusion Conclusion on Method Equivalency stat->conclusion

References

literature review of synthesis yields for substituted 2-bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted 2-bromopyridines is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of a bromine atom at the 2-position of the pyridine ring provides a versatile handle for a wide array of subsequent cross-coupling reactions and other functional group transformations. This guide offers a comparative overview of the key synthetic methodologies for preparing these valuable building blocks, with a focus on reaction yields and detailed experimental protocols.

Key Synthetic Methodologies and Yield Comparison

Several synthetic strategies have been developed for the synthesis of substituted 2-bromopyridines, each with its own set of advantages and limitations. The most prominent methods include the Sandmeyer reaction of 2-aminopyridines, a modern two-step approach involving iridium-catalyzed C-H borylation followed by bromination, and synthesis from pyridine N-oxides.

Sandmeyer Reaction

The Sandmeyer reaction, a classic and widely used method, involves the diazotization of a 2-aminopyridine derivative followed by treatment with a bromide source, typically copper(I) bromide. This method is robust and provides good to excellent yields for a variety of substrates.

Starting MaterialProductReagentsYield (%)
2-Aminopyridine2-Bromopyridine1. HBr, Br₂, NaNO₂; 2. NaOH86-92
2-Amino-5-bromopyridine2,5-Dibromopyridine1. 48% aq. HBr, NaNO₂; 2. Br₂93 (for Sandmeyer step)
2-Amino-3-methyl-5-bromopyridine2,5-Dibromo-3-methylpyridine1. HBr, CuBr; 2. NaNO₃64-67
2-Methyl-3-aminopyridine2-Methyl-3-bromopyridine1. 48% HBr, Br₂; 2. NaNO₂; 3. NaOH95
2-Methoxy-4-aminopyridine4-Bromo-2-methoxypyridine1. 48% HBr; 2. NaNO₂95[1]
Iridium-Catalyzed C-H Borylation followed by Bromination
Starting MaterialBorylation ProductBorylation Yield (%)Bromination Reagents
2,3-Bis(trifluoromethyl)pyridine5-(Boryl)-2,3-bis(trifluoromethyl)pyridine82[Cu(py)₄(OTf)₂], Ligand, [⁷⁶/⁷⁷Br]bromide
3-Methyl-2-(trifluoromethyl)pyridine5-(Boryl)-3-methyl-2-(trifluoromethyl)pyridine80[Cu(py)₄(OTf)₂], Ligand, [⁷⁶/⁷⁷Br]bromide
3-Bromo-2-(trifluoromethyl)pyridine5-(Boryl)-3-bromo-2-(trifluoromethyl)pyridine88[Cu(py)₄(OTf)₂], Ligand, [⁷⁶/⁷⁷Br]bromide
Synthesis from Pyridine N-Oxides and Other Methods

The conversion of pyridine N-oxides to 2-bromopyridines is another viable route, typically involving treatment with a brominating agent like phosphorus(III) bromide (PBr₃) or phosphorus oxybromide (POBr₃). Direct bromination of pyridines is generally less selective and can lead to a mixture of products, though directed ortho-metalation followed by bromination can provide good yields for specific substrates.

Starting MaterialProductReagentsYield (%)Method
2-Hydroxy-3-nitro-5-fluoropyridine2-Bromo-5-fluoro-3-nitropyridinePOBr₃, DMF77[2]From Hydroxypyridine
4-Methoxypyridine2-Bromo-4-methoxypyridine1. n-BuLi, N,N-dimethylethanolamine; 2. C₂Br₂Cl₄62[3]Directed ortho-Metalation-Bromination

Experimental Protocols

General Procedure for Sandmeyer Reaction: Synthesis of 2-Bromopyridine

In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, 790 mL (7 moles) of 48% hydrobromic acid is placed. The flask is cooled to 10-20°C in an ice-salt bath, and 150 g (1.59 moles) of 2-aminopyridine is added over approximately 10 minutes. While maintaining the temperature at 0°C or lower, 240 mL (4.7 moles) of bromine is added dropwise. A solution of 275 g (4 moles) of sodium nitrite in 400 mL of water is then added dropwise over 2 hours, keeping the temperature at 0°C or below. After stirring for an additional 30 minutes, a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water is added at a rate that keeps the temperature below 20-25°C. The reaction mixture is extracted with four 250-mL portions of ether. The combined ether extracts are dried over solid potassium hydroxide for 1 hour and then distilled through a Vigreux column. 2-Bromopyridine is collected at 74–75°C/13 mm Hg, with a yield of 216–230 g (86–92%).

General Procedure for Iridium-Catalyzed C-H Borylation

The iridium precatalyst and ligand are weighed in air and transferred to a Schlenk flask under a positive nitrogen pressure. Pinacolborane and the substituted pyridine substrate are then added. The flask is heated in an oil bath at 80°C, and the reaction progress is monitored by GC-MS. Upon completion, the product is purified by column chromatography to yield the pyridylboronic ester.

General Procedure for Copper-Mediated Deboro-bromination

To a solution of the pyridylboronic pinacol ester (1 μmol) in 100 μL of 9:1 MeOH:H₂O is added [Cu(py)₄(OTf)₂] (0.5 μmol) and 3,4,7,8-tetramethyl-1,10-phenanthroline (ligand). A solution containing the bromide source is then added, and the mixture is stirred at room temperature for 30 minutes. The radiochemical conversion is determined by radio-HPLC.[4]

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_sandmeyer Sandmeyer Reaction cluster_borylation Ir-Catalyzed Borylation-Bromination cluster_noxide From Pyridine N-Oxide 2-Aminopyridine 2-Aminopyridine Diazonium Salt Diazonium Salt 2-Aminopyridine->Diazonium Salt HBr, NaNO₂ 2-Bromopyridine_S 2-Bromopyridine Diazonium Salt->2-Bromopyridine_S CuBr Substituted Pyridine Substituted Pyridine Pyridylboronic Ester Pyridylboronic Ester Substituted Pyridine->Pyridylboronic Ester [Ir], B₂pin₂ 2-Bromopyridine_B 2-Bromopyridine Pyridylboronic Ester->2-Bromopyridine_B Cu(II), Br⁻ Pyridine N-Oxide Pyridine N-Oxide 2-Bromopyridine_N 2-Bromopyridine Pyridine N-Oxide->2-Bromopyridine_N PBr₃ or POBr₃

References

Safety Operating Guide

Proper Disposal of 2-(5-Bromopyridin-2-yl)propan-2-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-(5-Bromopyridin-2-yl)propan-2-ol, a halogenated pyridine derivative. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Avoid generating dust if handling the solid form.[1][3] In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek medical attention.[1][3][4]

Segregation and Waste Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions. Waste this compound must be classified and collected as halogenated organic waste .[5][6]

Key Operational Steps:

  • Designate a Waste Container: Use a dedicated, properly labeled, and sealable container for the collection of this compound waste.[1][7] The container must be chemically compatible with the substance.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste".[5] The label should also include the full chemical name: "this compound".

  • Collection of Pure Substance and Solutions: Unused or waste this compound, as well as solutions containing it, should be transferred carefully into the designated halogenated waste container.

  • Contaminated Lab Supplies: Any materials that have come into contact with the compound, such as gloves, filter paper, and silica gel, are considered contaminated solid waste.[5] These items must also be collected in a designated and clearly labeled hazardous solid waste container.[5]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, and bases.[8]

Storage of Chemical Waste

Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][5] The storage location should be a designated hazardous waste accumulation area. Ensure the container is kept tightly closed when not in use.[1][2]

Disposal Procedure

The final disposal of this compound must be conducted through an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[1][2][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Waste Type Container Type Labeling Disposal Method
Unused/Waste this compoundSealable, chemically resistant container"Hazardous Waste", "Halogenated Organic Waste", Chemical NameCollection by an authorized waste disposal service.[1][4]
Solutions containing this compoundSealable, chemically resistant container"Hazardous Waste", "Halogenated Organic Waste", Chemical NameCollection by an authorized waste disposal service.[1][4]
Contaminated solid waste (gloves, paper towels, etc.)Labeled plastic bag or other suitable container"Hazardous Waste", "Contaminated Solid Waste"Collection by an authorized waste disposal service.[1][5]

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste liquid or solid? B->C D Collect in Designated 'Halogenated Organic Waste' Liquid Container C->D Liquid E Collect in Designated 'Contaminated Solid Waste' Container C->E Solid F Securely Seal and Label Waste Container D->F E->F G Store in Designated Hazardous Waste Accumulation Area F->G H Arrange for Pickup by Authorized Waste Disposal Service G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(5-Bromopyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(5-Bromopyridin-2-yl)propan-2-ol

This guide provides critical safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Immediate Safety Precautions

Hazard Summary: this compound is a chemical compound that can cause serious eye damage, skin irritation, and respiratory irritation.[1] It is crucial to handle this compound with care in a controlled laboratory environment.

In Case of Exposure:

  • Eyes: Immediately rinse with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. Seek immediate medical attention.[1]

  • Skin: Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[1]

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person and seek medical advice.[2]

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3]Protects against splashes that can cause serious eye damage.[1]
Skin Protection - Gloves: Nitrile or butyl rubber gloves.[3][4][5] - Lab Coat: A fully-buttoned lab coat.[4][5][6]Prevents skin contact which can lead to irritation. Nitrile and butyl rubber offer good chemical resistance to pyridine-based compounds.
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood.[3][4][5][6]Minimizes the inhalation of vapors or dust which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before starting any work.[5][6]
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
  • Clear the workspace of any unnecessary items to prevent clutter and potential hazards.
  • Assemble all necessary equipment and reagents before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.[4][5]
  • Wear chemical safety goggles.[4][5][6]
  • Put on the appropriate chemical-resistant gloves (nitrile or butyl rubber).[3][4][5]

3. Handling the Compound:

  • Conduct all manipulations of this compound inside the chemical fume hood.[5][6]
  • Keep the container of the chemical tightly closed when not in use.[1][6]
  • Avoid generating dust if handling a solid form of the compound.[1]
  • Use appropriate tools (spatulas, etc.) to handle the chemical, avoiding direct contact.

4. Post-Handling:

  • Securely seal the container of this compound.
  • Decontaminate any surfaces that may have come into contact with the chemical.
  • Properly dispose of any contaminated materials as outlined in the disposal plan below.
  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

1. Waste Segregation:

  • Due to its bromine content, this compound and any materials contaminated with it are classified as halogenated organic waste.
  • Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.

2. Waste Container:

  • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. Glass or high-density polyethylene containers are generally suitable.
  • The container must have a secure screw-top cap.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste."
  • Include the full chemical name: "Waste this compound." Do not use abbreviations.
  • If it is a mixed waste stream, list all components and their approximate percentages.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[5][6]
  • Keep the waste container away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[5]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by an authorized chemical waste disposal service in accordance with local, state, and federal regulations.[1]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Don PPE: Lab Coat, Goggles, Gloves prep1->prep2 handle1 Work Inside Fume Hood prep2->handle1 handle2 Weigh/Transfer Compound handle1->handle2 handle3 Keep Container Sealed When Not in Use handle2->handle3 clean1 Segregate Halogenated Waste handle3->clean1 clean2 Label Waste Container 'Hazardous Waste' clean1->clean2 clean3 Store Waste in Designated Area clean2->clean3 clean4 Decontaminate Workspace clean5 Remove PPE clean4->clean5 clean6 Wash Hands clean5->clean6

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromopyridin-2-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(5-Bromopyridin-2-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.